AF-710B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1235733-73-9 |
|---|---|
Molecular Formula |
C20H27N3OS |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C20H27N3OS/c1-15-23(14-20(25-15)9-11-22(2)12-10-20)19(24)8-7-16-13-21-18-6-4-3-5-17(16)18/h3-6,13,15,21H,7-12,14H2,1-2H3 |
InChI Key |
XWMHYQATSBWUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AF-710B; AF 710B; AF710B |
Origin of Product |
United States |
Foundational & Exploratory
AF-710B: A Technical Deep Dive into its Dual-Target Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
AF-710B, also known as ANAVEX®3-71, is a novel small molecule currently under investigation for the treatment of neurodegenerative disorders, most notably Alzheimer's disease. Its therapeutic potential stems from a unique dual mechanism of action, functioning as both a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR) and an agonist of the sigma-1 receptor (σ1R). This whitepaper provides an in-depth technical guide to the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanism of Action
This compound's therapeutic effects are attributed to its simultaneous and synergistic engagement of two critical cellular targets:
-
M1 Muscarinic Acetylcholine Receptor (M1 mAChR): this compound acts as a positive allosteric modulator (PAM) at the M1 receptor. This means it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, acetylcholine. By doing so, this compound enhances the affinity and/or efficacy of acetylcholine, potentiating its downstream signaling effects.[1][2] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is critically involved in cognitive processes such as learning and memory.
-
Sigma-1 Receptor (σ1R): this compound is also a potent agonist for the sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] Activation of σ1R is associated with a wide range of neuroprotective effects, including modulation of calcium signaling, reduction of oxidative stress, and enhancement of neuronal plasticity.
This dual-targeting approach allows this compound to address multiple pathological cascades implicated in Alzheimer's disease, including cholinergic dysfunction, amyloid-beta (Aβ) and tau pathologies, neuroinflammation, and synaptic deficits.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the binding affinity and functional potency of this compound at its primary targets.
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| M1 mAChR | [3H]-pirenzepine | Rat cerebral cortex | KH: 1.2, KL: 7.8 | [1] |
| Sigma-1 | [3H]-pentazocine | Guinea-pig cerebral cortex | KH: 0.8, KL: 4.9 | [1] |
KH and KL represent high and low-affinity binding sites, respectively.
Table 2: Functional Activity (EC50)
| Assay | Cell Line | Effect | EC50 (nM) | Reference |
| M1 mAChR Agonism | CHO cells expressing human M1 mAChR | Potentiation of carbachol-induced [Ca2+]i | ~10 | [1] |
| Downstream Signaling | PC12 cells expressing rat M1 mAChR | Phosphorylation of ERK1/2 | Potentiation in nM range | [1][2] |
| Downstream Signaling | PC12 cells expressing rat M1 mAChR | Phosphorylation of CREB | Potentiation in nM range | [1][2] |
Signaling Pathways
The activation of M1 mAChR and σ1R by this compound initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the M1 muscarinic and sigma-1 receptors.
Protocol for M1 Muscarinic Receptor Binding:
-
Tissue Preparation: Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet (crude membrane preparation) is resuspended in the same buffer.
-
Assay Conditions: The binding assay is performed in a final volume of 1 mL containing the membrane preparation, [3H]-pirenzepine (a selective M1 antagonist radioligand) at a concentration of ~1 nM, and varying concentrations of this compound.
-
Incubation: The mixture is incubated at 25°C for 60 minutes.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled M1 antagonist (e.g., 1 µM atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values are calculated using the Cheng-Prusoff equation.
Protocol for Sigma-1 Receptor Binding:
-
Tissue Preparation: Guinea-pig cerebral cortex is prepared as described for the M1 receptor assay.
-
Assay Conditions: The assay is performed in a final volume of 0.5 mL containing the membrane preparation, [3H]-pentazocine (a selective sigma-1 agonist radioligand) at a concentration of ~2 nM, and varying concentrations of this compound.
-
Incubation: The mixture is incubated at 37°C for 150 minutes.
-
Termination and Filtration: As described for the M1 receptor assay.
-
Quantification: As described for the M1 receptor assay.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM haloperidol. Ki values are calculated as described above.
In Vivo Behavioral Assays
Objective: To assess the cognitive-enhancing effects of this compound in animal models of cognitive impairment.
Passive Avoidance Test in Rats:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial (Day 1): Each rat is placed in the light compartment. After a brief habituation period, the door is opened. When the rat enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial (Day 2, 24h later): The rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive stimulus.
-
Drug Administration: this compound is typically administered orally prior to the acquisition trial. The test is often conducted in animals with scopolamine-induced amnesia (a muscarinic antagonist) to model cholinergic deficits.
Morris Water Maze in 3xTg-AD Mice:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (Multiple Days): Mice are trained to find the hidden platform from different starting locations. The time (latency) and path length to find the platform are recorded.
-
Probe Trial (Final Day): The platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Drug Administration: this compound is administered daily for a specified period before and during the behavioral testing.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease due to its innovative dual mechanism of action. By simultaneously modulating the M1 muscarinic and sigma-1 receptors, it addresses both the symptomatic cognitive decline and the underlying neuropathological processes of the disease. The preclinical data strongly support its potential as a disease-modifying agent, and ongoing clinical investigations will be crucial in determining its efficacy in human populations. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in the field of neurodegenerative drug discovery.
References
AF-710B: A Technical Guide to a Novel Sigma-1 and M1 Muscarinic Receptor Agonist
Introduction
AF-710B, also known as ANAVEX®3-71, is a novel, orally bioavailable small molecule that acts as a dual agonist for the sigma-1 (σ1) receptor and the M1 muscarinic acetylcholine receptor.[1][2] It exhibits a unique pharmacological profile, acting as a potent and selective agonist at the σ1 receptor and an allosteric agonist at the M1 receptor.[3][4] This dual mechanism of action has positioned this compound as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease, with preclinical studies demonstrating its potential to modify disease progression by targeting key pathological hallmarks.[4][5] This technical guide provides an in-depth overview of the pharmacology, mechanism of action, preclinical efficacy, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.
Pharmacological Profile
This compound demonstrates high affinity and selectivity for the human sigma-1 and M1 muscarinic receptors. Its binding profile has been characterized through extensive radioligand binding assays.
Binding Affinity
The binding affinities (Ki) of this compound for its primary targets and a selection of off-target receptors are summarized in the table below. The data highlights the compound's high affinity for the M1 and σ1 receptors and significantly lower affinity for other receptors, indicating a favorable selectivity profile.[1][3]
| Receptor/Target | Binding Affinity (Ki) |
| Muscarinic M1 Receptor | ~0.05 nM |
| Sigma-1 Receptor | 1.3 nM |
| Sigma-2 Receptor | 10 µM |
| Off-target GPCRs, ion channels, transporters (83 screened) | No significant activity at 10 µM |
Table 1: Binding Affinity of this compound for Various Receptors.
Functional Activity
This compound functions as a potent agonist at the sigma-1 receptor. At the M1 muscarinic receptor, it acts as a positive allosteric modulator and an allosteric agonist.[3][4] This means that it can both enhance the binding and efficacy of the endogenous ligand, acetylcholine, and also directly activate the receptor at a site distinct from the orthosteric binding site.[3] This allosteric mechanism is thought to contribute to a reduced risk of the side effects associated with conventional orthosteric muscarinic agonists. In functional assays, very low concentrations of this compound have been shown to significantly potentiate the effects of carbachol, an acetylcholine analog, on M1 receptor-mediated downstream signaling, including the phosphorylation of ERK1/2 and CREB.[4]
Mechanism of Action
The therapeutic potential of this compound in neurodegenerative diseases is attributed to its synergistic activation of both the M1 muscarinic and sigma-1 receptors. This dual agonism impacts multiple cellular pathways implicated in the pathophysiology of Alzheimer's disease, including amyloid-beta (Aβ) and tau pathologies, neuroinflammation, and synaptic dysfunction.[4][6]
Signaling Pathways
The activation of M1 and sigma-1 receptors by this compound initiates a cascade of downstream signaling events that contribute to its neuroprotective and cognitive-enhancing effects.
The diagram above illustrates the simplified signaling pathways initiated by this compound. Activation of the M1 receptor leads to the stimulation of phospholipase C (PLC), which in turn activates the ERK/MAPK cascade, resulting in the phosphorylation of CREB, a key transcription factor involved in synaptic plasticity and memory formation.[4] Concurrently, this compound binding to the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface, leads to its dissociation from the binding immunoglobulin protein (BiP) and modulation of the inositol trisphosphate receptor (IP3R), thereby regulating intracellular calcium signaling and promoting cellular survival.
Impact on Alzheimer's Disease Pathology
This compound has been shown to mitigate the key pathological features of Alzheimer's disease in preclinical models. Its mechanism of action in this context involves the modulation of amyloid precursor protein (APP) processing and the reduction of tau hyperphosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. anavex.com [anavex.com]
- 3. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anavex 3-71, also known as AF710B, is a clinical-stage, orally bioavailable small molecule with a dual mechanism of action, positioning it as a promising therapeutic candidate for a range of neurological and psychiatric disorders.[1][2] Developed by Anavex Life Sciences, this compound is a potent agonist for both the sigma-1 receptor (SIGMAR1) and the M1 muscarinic acetylcholine receptor (CHRM1).[1][2] Its unique pharmacology suggests potential disease-modifying effects in neurodegenerative conditions such as Alzheimer's disease, frontotemporal dementia, and schizophrenia.[1][2][3] This technical guide provides an in-depth overview of the chemical structure of Anavex 3-71, alongside a summary of key experimental data and methodologies.
Chemical Structure and Properties
Anavex 3-71 is a synthetic organic compound.[4] Its chemical identity is well-defined, with the following identifiers:
| Property | Value |
| IUPAC Name | 1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one[5] |
| Synonyms | AF710B[4] |
| Molecular Formula | C20H27N3OS[3] |
| Molecular Weight | 357.51 g/mol [3] |
| SMILES String | CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43 |
| CAS Number | 1235733-73-9[5] |
Mechanism of Action and Signaling Pathway
Anavex 3-71 exerts its therapeutic effects through the simultaneous activation of two distinct receptor systems: the sigma-1 receptor (SIGMAR1) and the M1 muscarinic acetylcholine receptor. This dual agonism is believed to address multiple pathological hallmarks of neurodegenerative diseases.[1][2]
Activation of SIGMAR1, a chaperone protein at the endoplasmic reticulum-mitochondria interface, is associated with neuroprotective effects, including the modulation of mitochondrial function and the reduction of neuroinflammation.[6][7] Concurrently, agonism at the M1 receptor, a G-protein coupled receptor, is known to enhance cognitive processes and has been shown to reduce amyloid and tau pathologies in preclinical models.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. AF-710B | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ANAVEX 3-71 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. everychem.com [everychem.com]
- 6. anavex.com [anavex.com]
- 7. researchgate.net [researchgate.net]
- 8. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Dual-Acting Neurotherapeutic: A Technical Guide to the Pharmacology and Toxicology of AF-710B
For Researchers, Scientists, and Drug Development Professionals
AF-710B, a novel investigational compound, has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease. Its unique dual mechanism of action, targeting both the M1 muscarinic acetylcholine receptor and the sigma-1 (σ1) receptor, distinguishes it from other neurotherapeutics. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating critical pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Pharmacological Profile
This compound acts as a highly potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor and an agonist of the σ1 receptor.[1][2] This dual engagement is believed to synergistically contribute to its cognitive-enhancing and disease-modifying effects.
M1 Muscarinic Receptor Modulation
As a PAM, this compound does not directly activate the M1 receptor but rather enhances the binding and efficacy of the endogenous neurotransmitter, acetylcholine.[3] This allosteric mechanism is considered a safer therapeutic approach compared to direct agonism, as it preserves the natural spatio-temporal patterns of neurotransmission.[3] In preclinical studies, very low concentrations of this compound were shown to significantly potentiate the binding and efficacy of the muscarinic agonist carbachol on M1 receptors.[1][2] This potentiation leads to the activation of downstream signaling cascades, including the phosphorylation of ERK1/2 and CREB, which are crucial for synaptic plasticity and memory formation.[1][2]
Sigma-1 Receptor Agonism
The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its activation is implicated in neuroprotection, modulation of neurotransmission, and cellular stress responses.[3][4] this compound's agonism at the σ1 receptor is thought to contribute to its neuroprotective effects by promoting neuronal survival and function, particularly under conditions of cellular stress.[3] Activation of the σ1 receptor by this compound may also play a role in safeguarding neurons and optimizing their internal machinery.[3]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical studies of this compound.
| Parameter | Value | Species/System | Reference |
| M1 Receptor Binding | |||
| Potentiation of Carbachol | Potentiates | Rat Cortical | [1] |
| Functional Activity | |||
| Phospho-ERK1/2 Activation | Potentiates | M1-CHO cells | [1] |
| Phospho-CREB Activation | Potentiates | M1-CHO cells | [1] |
| Cognitive Enhancement | |||
| Effective Dose (p.o.) | 1-30 µg/kg | Rats (Trihexyphenidyl-induced amnesia) | [2] |
Table 1: Summary of In Vitro and In Vivo Pharmacological Activity of this compound
Disease-Modifying Effects in Alzheimer's Disease Models
Preclinical studies in transgenic animal models of Alzheimer's disease have demonstrated that this compound possesses significant disease-modifying properties. In female 3xTg-AD mice, chronic treatment with this compound (10 µg/kg, i.p. daily for 2 months) resulted in:
-
Mitigation of cognitive deficits in the Morris water maze.[2]
-
Reduction in key pathological markers of Alzheimer's disease, including:
Furthermore, this compound has been shown to rescue the loss of mushroom synaptic spines in primary hippocampal neuronal cultures from PS1-KI and APP-KI mice, suggesting a direct effect on synaptic protection.[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
A critical component of reproducible research is the detailed methodology of key experiments.
Passive Avoidance Test in Rats
Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by the M1 receptor antagonist, trihexyphenidyl.
Apparatus: A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial:
-
Each rat is individually placed in the lit compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.
-
When the rat enters the dark compartment (all four paws on the grid), the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The rat is then immediately removed from the apparatus and returned to its home cage.
-
-
Drug Administration:
-
Rats are divided into treatment groups: vehicle control, trihexyphenidyl alone, and trihexyphenidyl plus varying doses of this compound.
-
Trihexyphenidyl is administered to induce a cognitive deficit.
-
This compound or vehicle is administered orally at a specified time before the retention trial.
-
-
Retention Trial (typically 24 hours after the acquisition trial):
-
Each rat is again placed in the lit compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment (step-through latency) is recorded, up to a maximum cut-off time (e.g., 300 seconds).
-
No foot shock is delivered during the retention trial.
-
Data Analysis: The step-through latency in the retention trial is used as a measure of memory. A longer latency indicates better memory of the aversive experience. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the latencies between the different treatment groups.
Toxicology and Safety Profile
While detailed toxicology data from publicly available sources is limited, the preclinical studies suggest that this compound has a wide safety margin.[5] Doses that were effective in cognitive enhancement (1-30 µg/kg, p.o. in rats) were well-tolerated.[2] The allosteric nature of its action on the M1 receptor is expected to confer a more favorable safety profile compared to orthosteric agonists, which can be associated with dose-limiting side effects. Further comprehensive toxicology studies, including acute and chronic toxicity, genotoxicity, and carcinogenicity assessments, will be necessary as this compound progresses through clinical development.
Conclusion
This compound represents a novel and promising therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders. Its dual action as an M1 muscarinic receptor PAM and a σ1 receptor agonist provides a multi-faceted approach to address both the symptomatic cognitive decline and the underlying neuropathological processes. The preclinical data strongly support its potential for both cognitive enhancement and disease modification with a favorable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human populations.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. anavex.com [anavex.com]
- 5. weizmann.ac.il [weizmann.ac.il]
AF-710B: A Dual M1/σ1 Agonist for Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-710B, also known as ANAVEX®3-71, is a novel, orally available small molecule that has garnered significant attention in the field of Alzheimer's disease (AD) research. It is a highly potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR) and the sigma-1 receptor (σ1R), two crucial targets implicated in the pathophysiology of AD.[1][2] This technical guide provides an in-depth overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its proposed mechanism of action and experimental workflows.
Core Mechanism of Action
This compound exhibits a dual mechanism of action that synergistically targets key aspects of Alzheimer's disease pathology. As a positive allosteric modulator of the M1 muscarinic receptor, it enhances the binding and efficacy of the endogenous neurotransmitter acetylcholine.[1] Simultaneously, its agonistic activity at the sigma-1 receptor, an intracellular chaperone protein, modulates calcium homeostasis, reduces endoplasmic reticulum stress, and promotes neuronal survival.[1][3] This dual engagement leads to a multifaceted therapeutic effect, including cognitive enhancement and disease modification.[1][2]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Receptor Binding and Functional Activity
| Parameter | Value | Species/System | Reference |
| M1 Muscarinic Receptor | |||
| Allosteric Agonist Activity | Potentiates carbachol binding by ~2 orders of magnitude | Rat cortical membranes | [1] |
| Downstream Signaling | Potentiates carbachol-induced p-ERK1/2 and p-CREB | PC12M1 cells | [1] |
| Sigma-1 Receptor | |||
| Binding Affinity (Ki) | 1.3 nM | Guinea-pig cerebral cortex | [1] |
| hERG Channel | |||
| IC50 | 14.8 µM | N/A | [3] |
Table 2: In Vivo Efficacy in Animal Models of Alzheimer's Disease
| Animal Model | Treatment | Key Findings | Reference |
| 3xTg-AD Mice | 10 µg/kg, i.p., daily for 2 months | - Mitigated cognitive impairments in the Morris water maze.- Decreased soluble and insoluble Aβ40 and Aβ42.- Reduced BACE1 and GSK3β activity.- Decreased p25/CDK5 levels.- Reduced neuroinflammation and tau pathologies. | [1][2] |
| Trihexyphenidyl-treated Rats | 1-30 µg/kg, p.o. | - Potent and safe cognitive enhancement in the passive avoidance test. | [1][2] |
| McGill-R-Thy1-APP Transgenic Rats | 10 µg/kg, p.o., daily for 4.5 months | - Reverted cognitive deficits.- Reduced amyloid pathology and neuroinflammation.- Increased amyloid cerebrospinal fluid clearance.- Effects maintained after a 5-week treatment interruption. | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Receptor Binding Assays
Displacement binding assays were utilized to determine the affinity of this compound for the M1 muscarinic and sigma-1 receptors.[1]
-
M1 Muscarinic Receptor Binding:
-
Radioligand: [3H]-pirenzepine
-
Tissue: Rat cerebral cortex membranes
-
Procedure: Membranes were incubated with the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of an unlabeled M1 antagonist. Bound and free radioligand were separated by filtration, and the radioactivity of the filters was measured by liquid scintillation counting.
-
-
Sigma-1 Receptor Binding:
-
Radioligand: [3H]-pentazocine
-
Tissue: Guinea-pig cerebral cortex membranes
-
Procedure: Similar to the M1 binding assay, membranes were incubated with the radioligand and this compound. Non-specific binding was determined using an unlabeled sigma-1 ligand.
-
In Vivo Behavioral Studies
Morris Water Maze (MWM) in 3xTg-AD Mice [1]
The MWM test is a widely used behavioral paradigm to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water maintained at a constant temperature (e.g., 25°C). A hidden escape platform is submerged beneath the water's surface in one quadrant.
-
Procedure:
-
Acquisition Phase: Mice undergo several training trials per day for consecutive days. In each trial, the mouse is released from a different starting position and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess cognitive performance.
Passive Avoidance Test in Trihexyphenidyl-Treated Rats [1]
This test evaluates learning and memory based on the animal's ability to avoid an aversive stimulus.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Training: The rat is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Retention Test: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
-
-
Pharmacological Model: Cognitive impairment is induced by the administration of the M1 antagonist trihexyphenidyl prior to the training session. This compound is administered before the training to assess its ability to reverse this deficit.
Biochemical Assays
Western Blot Analysis for Signaling Proteins (p-ERK1/2, p-CREB) [1]
Western blotting is used to quantify the levels of specific proteins in tissue or cell lysates.
-
Sample Preparation: PC12M1 cells were treated with carbachol in the presence or absence of this compound. Cell lysates were prepared, and protein concentrations were determined.
-
Electrophoresis and Transfer: Proteins were separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 and CREB, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescent substrate and quantified by densitometry.
Enzyme-Linked Immunosorbent Assay (ELISA) for Amyloid-Beta [1]
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Sample Preparation: Brain homogenates from 3xTg-AD mice were processed to obtain soluble and insoluble fractions.
-
Assay Procedure:
-
ELISA plates were coated with a capture antibody specific for Aβ40 or Aβ42.
-
Samples and standards were added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) was added.
-
A substrate was added, and the resulting colorimetric reaction was measured using a microplate reader. The concentration of Aβ in the samples was determined by comparison to a standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the workflows of the primary experimental assays.
Conclusion
This compound represents a promising, multi-target therapeutic candidate for Alzheimer's disease. Its ability to positively modulate the M1 muscarinic receptor and activate the sigma-1 receptor addresses both symptomatic and disease-modifying aspects of AD in preclinical models. The comprehensive data gathered to date provides a strong rationale for its continued investigation in clinical trials. This technical guide serves as a resource for researchers and drug development professionals to understand the foundational science and experimental basis for the therapeutic potential of this compound.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
AF-710B: A Dual M1 Muscarinic and Sigma-1 Receptor Agonist for the Modulation of Neuroinflammation in Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: AF-710B is a novel, highly potent, and selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR) and the sigma-1 receptor (σ1R).[1] This dual mechanism of action positions this compound as a promising therapeutic candidate for Alzheimer's disease (AD) by addressing cognitive deficits, synaptic loss, amyloid and tau pathologies, and neuroinflammation.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its role in neuroinflammatory pathways, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanisms of Action
This compound exhibits a unique pharmacological profile. As a positive allosteric modulator of the M1 mAChR, it enhances the binding and efficacy of the endogenous neurotransmitter acetylcholine.[1] Simultaneously, its agonistic activity at the σ1R, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, modulates a range of cellular processes implicated in neurodegeneration.[3][4] This dual engagement leads to a multifaceted therapeutic effect, impacting key pathological features of AD.
Modulation of Neuroinflammatory Pathways
Neuroinflammation is a critical component in the progression of Alzheimer's disease, characterized by the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and neuronal damage. This compound has demonstrated significant anti-inflammatory properties in preclinical models of AD.
The activation of the M1 muscarinic receptor by this compound is linked to the suppression of microglial activation and a reduction in the production of pro-inflammatory mediators. This is thought to occur through G-protein coupled signaling cascades that can influence downstream inflammatory pathways.
The sigma-1 receptor plays a crucial role in regulating cellular stress responses and neuroinflammation.[3] Agonism at σ1R by this compound can inhibit the activation of microglia and astrocytes, thereby reducing the release of inflammatory cytokines.[3] The σ1R signaling pathway is known to interact with various downstream effectors, including those involved in calcium homeostasis and oxidative stress, both of which are intertwined with neuroinflammatory processes.
Downstream Therapeutic Effects
The combined action of this compound on M1 and σ1 receptors leads to the modulation of several key downstream targets implicated in AD pathology:
-
BACE1: this compound has been shown to decrease the activity of beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides.[1]
-
GSK3β: The compound reduces the activity of glycogen synthase kinase 3-beta (GSK3β), a kinase involved in the hyperphosphorylation of tau protein, a hallmark of AD pathology.[1]
-
p25/CDK5: this compound also lessens the activity of the p25/CDK5 complex, another critical player in tau hyperphosphorylation.[1]
By targeting these downstream molecules, this compound not only mitigates neuroinflammation but also directly addresses the core amyloid and tau pathologies of Alzheimer's disease.
Quantitative Data
The efficacy of this compound has been demonstrated in various preclinical models. The following table summarizes key quantitative findings from a passive avoidance test in rats treated with the M1 antagonist trihexyphenidyl to induce cognitive impairment.[1]
| Compound | Dose (mg/kg, p.o.) | N | Retention Latency (sec ± SEM) |
| Control (DDW) | - | 10 | 274.7 ± 20.8 |
| Trihexyphenidyl + DDW | - | 10 | 63.9 ± 18.8 |
| Trihexyphenidyl + this compound | 0.001 | 10 | 250.5 ± 29.5 *** |
| Trihexyphenidyl + this compound | 0.003 | 10 | 265.8 ± 23.4 *** |
| Trihexyphenidyl + this compound | 0.01 | 10 | 280.0 ± 20.0 *** |
| Trihexyphenidyl + this compound | 0.03 | 10 | 285.0 ± 15.0 *** |
| Trihexyphenidyl + Donepezil | 0.5 | 10 | 245.0 ± 35.0 *** |
| **p<0.001 vs. Trihexyphenidyl + DDW |
Experimental Protocols
Passive Avoidance Test in Trihexyphenidyl-Treated Rats
This test evaluates the effect of this compound on learning and memory in a model of cholinergic deficit-induced amnesia.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.
-
Procedure:
-
Acquisition Trial: Each rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. The latency to enter the dark compartment is recorded. Once the rat enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Drug Administration: Immediately after the acquisition trial, rats are treated with trihexyphenidyl (to induce amnesia) and the test compound (this compound or vehicle) via oral gavage.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds). A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: The retention latencies between different treatment groups are compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Morris Water Maze in 3xTg-AD Mice
This test assesses spatial learning and memory. While specific quantitative data from publications on this compound is not available in tabular format, the compound has been reported to mitigate cognitive impairments in this model.[1][2]
-
Animals: Female 3xTg-AD mice and non-transgenic (nTg) control mice.
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface in one of the four quadrants. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days (e.g., 5-7 days) with multiple trials per day. In each trial, the mouse is released from a different starting position and must find the hidden platform. The time to find the platform (escape latency) is recorded. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded.
-
-
Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.
Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a promising, multi-target therapeutic approach for Alzheimer's disease. Its ability to concurrently modulate M1 muscarinic and sigma-1 receptors allows it to impact not only the hallmark amyloid and tau pathologies but also the critical underlying neuroinflammatory processes. The preclinical data strongly support its potential as a disease-modifying agent. Further research and clinical development are warranted to fully elucidate its therapeutic benefits in patients with Alzheimer's disease.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Profile of AF-710B: A Technical Guide for Researchers
An In-Depth Examination of the Preclinical In-Vitro Pharmacology of a Novel M1 Muscarinic and Sigma-1 Receptor Agonist
This technical guide provides a comprehensive overview of the in-vitro studies of AF-710B, a novel compound with a dual mechanism of action as a highly potent and selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR) and an agonist for the sigma-1 receptor (σ1R). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream effects.
Core Pharmacological Characteristics
This compound has been identified as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease. Its unique profile as a dual M1 and σ1 receptor agonist suggests a multi-faceted approach to tackling the complex pathology of such diseases. The following sections delve into the specifics of its in-vitro characterization.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies of this compound, providing a clear comparison of its binding affinity and functional potency.
| Binding Affinity | ||
| Target | Parameter | Value |
| M1 Muscarinic Receptor | Allosteric Agonist | High Affinity (Specific Ki not published) |
| Sigma-1 Receptor | Agonist | High Affinity (Specific Ki not published) |
| M2-M5 Muscarinic Receptors | - | Inactive |
| α4β2, α7 Nicotinic Receptors | - | No Binding |
| Sigma-2 Receptor | - | No Binding |
| Functional Activity | |||
| Assay | Parameter | This compound Concentration | Result |
| M1 Receptor Allosteric Modulation | Potentiation of Carbachol Binding (KL/KH ratio) | 0.1 nM | Increased from 110 to 1650 |
| Downstream Signaling | Potentiation of Carbachol-induced p-ERK1/2 | Low nanomolar range | Significant potentiation |
| Downstream Signaling | Potentiation of Carbachol-induced p-CREB | Low nanomolar range | Significant potentiation |
| Neuronal Morphology | Rescue of Mushroom Synapse Loss | 30 nM | Significant rescue in PS1-KI and APP-KI models[1][2] |
Experimental Protocols
This section provides detailed methodologies for the key in-vitro experiments cited in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for M1 muscarinic and sigma-1 receptors.
Materials:
-
Rat cerebral cortex membranes
-
Guinea-pig cerebral cortex membranes
-
[3H]-pirenzepine (M1 mAChR radioligand)[1]
-
[3H]-pentazocine (σ1R radioligand)[1]
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/C)
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat or guinea-pig cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]-pirenzepine or [3H]-pentazocine at a concentration near its Kd, and varying concentrations of this compound. For determination of non-specific binding, include a high concentration of an appropriate unlabeled ligand (e.g., atropine for M1, haloperidol for σ1). The total assay volume should be 250 µL.
-
Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with 4 mL of scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.
Potentiation of Carbachol-Induced ERK1/2 and CREB Phosphorylation
Objective: To assess the functional activity of this compound as a positive allosteric modulator of M1 receptor-mediated downstream signaling.
Materials:
-
PC12M1 cells (rat pheochromocytoma cells stably expressing the M1 muscarinic receptor)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Carbachol
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2, anti-phospho-CREB (p-CREB), anti-total-CREB, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Culture and Treatment: Culture PC12M1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Pre-incubate the cells with varying concentrations of this compound for 30 minutes, followed by stimulation with a sub-maximal concentration of carbachol (e.g., 10 nM) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2, total-ERK1/2, p-CREB, total-CREB, or β-actin overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Signal Detection and Analysis: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Rescue of Mushroom Synapse Loss in Primary Hippocampal Neurons
Objective: To evaluate the neuroprotective/neurorestorative effects of this compound on synaptic morphology in an in-vitro model of Alzheimer's disease.
Materials:
-
Primary hippocampal neuronal cultures from presenilin-1 knock-in (PS1-KI) or amyloid precursor protein knock-in (APP-KI) mouse models of Alzheimer's disease, and wild-type (WT) controls.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
This compound (30 nM)
-
Lipofectamine 2000
-
Plasmid encoding a fluorescent protein (e.g., GFP or tdTomato) to visualize neuronal morphology.
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Protocol:
-
Neuronal Culture and Transfection: Culture primary hippocampal neurons from P0-P1 pups on poly-D-lysine coated coverslips in Neurobasal medium. At days in vitro (DIV) 14-16, transfect the neurons with a plasmid encoding a fluorescent protein using Lipofectamine 2000 to visualize dendritic spines.
-
Treatment: At DIV 18-20, treat the neuronal cultures with 30 nM this compound or vehicle for 16-24 hours.
-
Fixation and Imaging: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash the coverslips with PBS and mount them on microscope slides using a mounting medium. Acquire Z-stack images of dendrites from the transfected neurons using a confocal microscope with a 63x oil-immersion objective.
-
Spine Analysis:
-
Deconvolve the Z-stack images to improve resolution.
-
Using image analysis software, manually or semi-automatically trace dendritic segments of secondary or tertiary dendrites.
-
Identify and classify dendritic spines based on their morphology (e.g., mushroom, thin, stubby). A mushroom spine is typically defined as having a large head diameter (>0.6 µm) and a clear, narrow neck.
-
Quantify the density of mushroom spines (number of mushroom spines per 10 µm of dendrite length).
-
-
Statistical Analysis: Compare the mushroom spine density between different treatment groups (WT, AD model vehicle-treated, AD model this compound-treated) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and the workflows of the described experiments.
Caption: this compound Signaling Pathways.
Caption: In-Vitro Experimental Workflows for this compound.
Caption: Logical Relationship of this compound's Action.
References
AF-710B: A Novel Modulator of Mitochondrial Function in Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AF-710B, also known as ANAVEX®3-71, is a novel, orally available small molecule that acts as a dual agonist for the sigma-1 receptor (S1R) and the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] It is under investigation as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.[1][2] While much of the research has focused on its ability to mitigate cognitive deficits and reduce amyloid and tau pathologies, emerging evidence highlights its significant effects on mitochondrial dysfunction and oxidative stress, key pathological features of many neurodegenerative diseases.[1][3] This technical guide provides a comprehensive overview of the reported effects of this compound on mitochondrial function, intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action at the Mitochondrial Level
This compound's influence on mitochondrial function is primarily attributed to its activity as a sigma-1 receptor agonist. The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for cellular calcium homeostasis and lipid exchange.[4] By activating the S1R, this compound is thought to modulate ER-mitochondrial communication, thereby influencing mitochondrial bioenergetics and resilience to stress.[4]
The compound's agonism at the M1 muscarinic receptor may also contribute to its neuroprotective effects by activating downstream signaling pathways that promote cell survival and plasticity, though the direct impact on mitochondrial function is less characterized.[2]
Quantitative Data on Mitochondrial Effects
Preclinical studies have begun to quantify the impact of this compound on key mitochondrial parameters. The following tables summarize the available data.
| Parameter | Model System | Treatment | Result | Reference |
| Mitochondrial Reactive Oxygen Species (ROS) Production | Mouse forebrain mitochondria | This compound (ANAVEX3-71) | Increased ROS production under physiological conditions. | [5] |
| Mouse forebrain mitochondria with Aβ1-42 peptide | This compound (ANAVEX3-71) | Decreased Aβ1-42-induced increase in ROS. | [5] | |
| Mitochondrial Respiration | Mouse forebrain mitochondria | This compound (ANAVEX3-71) | No significant impact on respiration under physiological conditions. | [5] |
| Mouse forebrain mitochondria with Aβ1-42 peptide | This compound (ANAVEX3-71) | Attenuated Aβ1-42-induced alterations in respiration. | [5] | |
| Mitochondrial Complex I Activity | Mouse forebrain mitochondria with Aβ1-42 peptide | This compound (ANAVEX3-71) | Attenuated Aβ1-42-induced dysfunction of Complex I. | [5] |
| Mitochondrial Complex IV Activity | Mouse forebrain mitochondria with Aβ1-42 peptide | This compound (ANAVEX3-71) | Attenuated Aβ1-42-induced dysfunction of Complex IV. | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its effects on mitochondrial ROS.
References
AF-710B: A Dual M1/σ1 Receptor Agonist for Neurodegenerative Diseases
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
AF-710B, also known as ANAVEX®3-71, is a novel, orally available small molecule in clinical development for the treatment of neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease, Frontotemporal Dementia (FTD), and schizophrenia. It functions as a dual agonist, exhibiting a unique mechanism of action by positively and allosterically modulating the M1 muscarinic acetylcholine receptor (M1 mAChR) and activating the sigma-1 receptor (σ1R). Preclinical studies have demonstrated its potential to not only alleviate symptoms but also modify the underlying disease pathology by impacting amyloid and tau pathologies, neuroinflammation, and mitochondrial dysfunction. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.
Introduction: The Rationale for a Dual M1/σ1 Agonist
The multifactorial nature of neurodegenerative diseases like Alzheimer's necessitates therapeutic strategies that can address multiple pathological cascades. The M1 muscarinic acetylcholine receptor is a well-established target for cognitive enhancement, as its activation can improve learning and memory.[1][2] The sigma-1 receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating cellular stress responses, neuroprotection, and synaptic plasticity.[1][3] this compound was developed based on the hypothesis that simultaneously targeting both M1 and σ1 receptors could offer a synergistic therapeutic effect, addressing both cognitive decline and the underlying cellular pathology.
Discovery and Selectivity
This compound emerged from a series of compounds designed to be highly potent and selective for both M1 mAChR and σ1R.[1][4] High-throughput screening revealed this compound as a lead candidate with a distinct profile from conventional orthosteric or allosteric M1 agonists and other σ1R ligands.[1][4]
Mechanism of Action
This compound's unique therapeutic potential stems from its dual mechanism of action:
-
M1 Muscarinic Receptor Positive Allosteric Modulator: this compound binds to an allosteric site on the M1 mAChR, meaning a different location from the binding site of the endogenous ligand, acetylcholine.[1] This binding potentiates the effect of acetylcholine, enhancing the receptor's downstream signaling.[1][5] This allosteric modulation is considered a safer approach than direct agonism, as it preserves the natural pattern of receptor activation.[5]
-
Sigma-1 Receptor Agonist: this compound directly activates the σ1R.[1][5] This activation is crucial for its neuroprotective effects, including the modulation of calcium homeostasis, reduction of oxidative stress, and enhancement of cellular resilience.[2][3]
The synergistic action on both receptors is believed to contribute to its broad efficacy in preclinical models.[6]
Preclinical Pharmacology
A series of in vitro and in vivo studies have demonstrated the promising pharmacological profile of this compound.
In Vitro Studies
Initial in vitro experiments established the allosteric agonistic profile of this compound on the M1 muscarinic receptor. Notably, very low concentrations of this compound were found to significantly potentiate the binding and efficacy of the orthosteric agonist carbachol on M1 receptors and their downstream signaling pathways, including the phosphorylation of ERK1/2 and CREB.[1][4]
In Vivo Studies in Animal Models
This compound has shown significant efficacy in various animal models of cognitive impairment and Alzheimer's disease pathology.
4.2.1. Cognitive Enhancement in Rodent Models
In rats with cognitive deficits induced by the M1 antagonist trihexyphenidyl, orally administered this compound (1-30 µg/kg) demonstrated potent and safe cognitive-enhancing effects in the passive avoidance test.[4] These effects were shown to involve the activation of the σ1 receptor.[4]
4.2.2. Disease-Modifying Effects in a Transgenic Mouse Model of Alzheimer's Disease
In female 3xTg-AD mice, a well-established model of Alzheimer's disease, chronic treatment with this compound (10 µg/kg, i.p. daily for 2 months) resulted in a multifaceted improvement of AD-like pathology:[4]
-
Mitigation of Cognitive Deficits: Treated mice showed improved performance in the Morris water maze test.[4]
-
Reduction of Amyloid Pathology: this compound treatment led to a decrease in soluble and insoluble Aβ40 and Aβ42 levels, as well as a reduction in amyloid plaques.[4] This is partly attributed to the downregulation of BACE1, a key enzyme in the production of amyloid-beta.[7]
-
Reduction of Tau Pathology: The treatment also decreased tau hyperphosphorylation.[4] This effect is linked to the inhibition of GSK3β activity and the p25/CDK5 pathway.[4][7]
-
Reduction of Neuroinflammation: this compound treatment also showed anti-inflammatory effects.[4]
4.2.3. Synaptic Protection
This compound demonstrated the ability to rescue the loss of mushroom synaptic spines in primary hippocampal neuronal cultures from PS1-KI and APP-KI mice at a concentration of 30 nM.[1][4] This effect is mediated through the activation of both M1 and σ1 receptors.[1][4]
Quantitative Data Summary
| Parameter | Model/System | Result | Reference |
| Cognitive Enhancement | Rats (Trihexyphenidyl-induced amnesia) | Effective at 1-30 µg/kg (p.o.) | [4] |
| Cognitive Enhancement | 3xTg-AD Mice (Morris Water Maze) | Effective at 10 µg/kg (i.p. daily for 2 months) | [4] |
| Synapse Rescue | PS1-KI and APP-KI neuronal cultures | Effective at 30 nM | [1][4] |
| Aβ40 and Aβ42 Reduction | 3xTg-AD Mice | Significant decrease with 10 µg/kg (i.p. daily for 2 months) | [4] |
| Tau Pathology Reduction | 3xTg-AD Mice | Significant decrease with 10 µg/kg (i.p. daily for 2 months) | [4] |
| BACE1 and GSK3β Activity | 3xTg-AD Mice | Decreased with 10 µg/kg (i.p. daily for 2 months) | [4] |
Experimental Protocols
Passive Avoidance Test in Rats
The passive avoidance test is a fear-aggravated test used to evaluate learning and memory. In studies with this compound, cognitive impairment was induced in rats using the M1 antagonist trihexyphenidyl.[1] The general protocol involves:
-
Acquisition Trial: Each rat is placed in a brightly lit compartment of a two-compartment box. When the rat enters the dark compartment, it receives a mild foot shock.
-
Retention Trial: 24 hours later, the rat is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus. this compound was administered orally at doses of 1-30 µg/kg before the acquisition trial.[4]
Morris Water Maze in 3xTg-AD Mice
The Morris water maze is a widely used test for spatial learning and memory. The protocol for the 3xTg-AD mice treated with this compound involved:[4]
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Training: Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention. this compound was administered intraperitoneally at a dose of 10 µg/kg daily for two months before the behavioral testing.[4]
Biochemical Assays
Following the behavioral tests in the 3xTg-AD mice, brain tissues were analyzed to quantify the levels of key pathological markers. Standard biochemical assays were employed, including:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the levels of soluble and insoluble Aβ40 and Aβ42.
-
Western Blotting: To measure the levels of BACE1, total and phosphorylated tau, and markers of neuroinflammation.
-
Enzyme Activity Assays: To measure the activity of GSK3β.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways activated by this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
Clinical Development
Anavex Life Sciences is advancing the clinical development of this compound (ANAVEX®3-71). A Phase 1 clinical trial in healthy volunteers has been initiated to evaluate its safety, tolerability, and pharmacokinetics. The company has also received FDA clearance for a Phase 2 trial of ANAVEX®3-71 for the treatment of schizophrenia.[6] Furthermore, ANAVEX®3-71 has been granted orphan drug designation by the FDA for the treatment of Frontotemporal Dementia.
Conclusion
This compound represents a promising and innovative therapeutic candidate for a range of neurological disorders. Its dual mechanism of action, targeting both the M1 muscarinic and sigma-1 receptors, provides a multi-pronged approach to address the complex pathologies of diseases like Alzheimer's. The robust preclinical data demonstrating both cognitive enhancement and disease-modifying effects underscore its potential. Ongoing and future clinical trials will be crucial in determining the therapeutic efficacy and safety of this compound in human patients.
References
- 1. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer’s disease [alzped.nia.nih.gov]
- 2. youtube.com [youtube.com]
- 3. | BioWorld [bioworld.com]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: AF-710B for In-Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-710B, also known as ANAVEX®3-71, is a novel, highly potent, and selective dual modulator targeting both the M1 muscarinic acetylcholine receptor (M1 mAChR) and the sigma-1 receptor (σ1R).[1][2] It acts as a positive allosteric modulator of the M1 receptor and an agonist of the σ1R.[3][4] Preclinical studies have demonstrated its potential as a disease-modifying agent for neurodegenerative disorders, particularly Alzheimer's disease.[5][6] this compound has shown efficacy in improving cognitive deficits, reducing amyloid and tau pathologies, and mitigating neuroinflammation in various animal models.[1][4][7] These application notes provide a summary of effective dosages and detailed protocols for in-vivo experiments based on published preclinical data.
Mechanism of Action
This compound's therapeutic potential stems from its dual engagement of the M1 muscarinic and sigma-1 receptors. As a positive allosteric modulator, it enhances the affinity of the M1 receptor for its endogenous ligand, acetylcholine, rather than directly activating the receptor.[3] This mechanism is considered to offer a more sophisticated and potentially safer therapeutic window compared to full agonists.[3] The activation of the σ1R, an intracellular chaperone protein, is implicated in neuroprotection and cellular stress reduction.[3][7] The synergistic action on both targets is believed to contribute to its robust efficacy in preclinical models of Alzheimer's disease.[1]
Quantitative Data Summary
The following tables summarize the effective dosages of this compound used in various in-vivo preclinical studies.
| Animal Model | Dosage | Route of Administration | Frequency & Duration | Key Findings | Reference |
| 3xTg-AD Mice | 10 µg/kg | Intraperitoneal (i.p.) | Daily for 2 months | Mitigated cognitive impairments; decreased BACE1, GSK3β activity, Aβ40, Aβ42, plaques, and tau pathology. | [1][2] |
| McGill-R-Thy1-APP Transgenic Rats | 10 µg/kg | Oral (p.o.) | Daily for 4.5 months | Reverted cognitive deficits; reduced amyloid pathology and neuroinflammation; effects maintained after a 5-week washout period. | [5][8] |
| Rats with Trihexyphenidyl-induced cognitive impairment | 1 - 30 µg/kg | Oral (p.o.) | Single dose | Potent and safe cognitive enhancer in a passive avoidance task. | [1][2][4] |
Experimental Protocols
Long-term Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
This protocol is based on studies conducted in 3xTg-AD mice.[1][2]
-
Animal Model: Female 3xTg-AD mice (harboring PS1M146V, APPSwe, and tauP301L mutations) and age-matched non-transgenic (nTg) control mice (129/C57BL/6 background).
-
Treatment Groups:
-
Vehicle control (e.g., distilled water)
-
This compound (10 µg/kg)
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administer the solution via intraperitoneal (i.p.) injection.
-
Treat mice daily for a period of 2 months, starting at 10 months of age.
-
-
Behavioral Assessment (e.g., Morris Water Maze):
-
Following the 2-month treatment period, conduct cognitive testing.
-
The Morris Water Maze can be used to assess spatial learning and memory.
-
-
Biochemical and Histological Analysis:
-
After behavioral testing, euthanize the animals and collect brain tissue.
-
Perform Western blot analysis to measure levels of BACE1, GSK3β activity, p25/CDK5, soluble and insoluble Aβ40 and Aβ42.
-
Use immunohistochemistry to quantify amyloid plaque deposition and tau pathology.
-
Cognitive Enhancement Study in a Rat Model of Cholinergic Deficit
This protocol is based on studies investigating the anti-amnesic effects of this compound.[1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Cognitive Deficit:
-
Administer the M1 muscarinic antagonist trihexyphenidyl to induce cognitive impairment.
-
-
Treatment Groups:
-
Vehicle control
-
Trihexyphenidyl + Vehicle
-
Trihexyphenidyl + this compound (1, 10, and 30 µg/kg)
-
-
Drug Preparation and Administration:
-
Prepare this compound solutions for oral (p.o.) administration.
-
Administer this compound or vehicle a set time before the behavioral task.
-
-
Behavioral Assessment (Passive Avoidance Test):
-
Train the rats in a passive avoidance apparatus.
-
24 hours after training, administer the respective treatments.
-
After a set period, place the rats back in the apparatus and measure the latency to enter the dark compartment.
-
-
Data Analysis:
-
Compare the retention latencies between the different treatment groups to assess the reversal of amnesia.
-
Safety and Tolerability
Preclinical studies have indicated a wide safety margin for this compound. In rats, the maximum tolerated dose (MTD) was reported to be greater than 50 mg/kg following oral administration.[1] No significant changes in body weight were observed in mice treated with 10 µg/kg/day for 2 months.[1]
Conclusion
This compound is a promising therapeutic candidate with a unique dual mechanism of action. The provided dosages and protocols, derived from published preclinical studies, offer a solid foundation for researchers designing in-vivo experiments to further investigate its efficacy and mechanism of action in models of neurodegenerative diseases. Careful consideration of the specific animal model and experimental endpoints is crucial for successful study design.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. AF710B, a novel M1/σ1 agonist with therapeutic efficacy in animal models of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. anavex.com [anavex.com]
- 7. anavex.com [anavex.com]
- 8. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer’s disease [alzped.nia.nih.gov]
Application Notes and Protocols for AF-710B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-710B, also known as ANAVEX 3-71, is a novel and highly potent small molecule that acts as a selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR) and an agonist for the sigma-1 receptor (σ1R).[1][2][3] Its dual mechanism of action has shown promise in preclinical models of Alzheimer's disease (AD) by mitigating cognitive deficits, reducing amyloid and tau pathologies, and combating neuroinflammation.[1][2][4][5] These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting to investigate its biological effects.
Mechanism of Action
This compound exhibits a unique pharmacological profile. As a positive allosteric modulator of the M1 mAChR, it potentiates the binding and efficacy of orthosteric agonists like carbachol, leading to the activation of downstream signaling pathways, including phosphorylation of ERK1/2 and CREB.[1][2] Concurrently, its agonistic activity at the σ1R, a chaperone protein at the endoplasmic reticulum-mitochondria interface, helps regulate calcium homeostasis, reduce endoplasmic reticulum stress, and promote neuronal survival.[1][6] This dual agonism allows this compound to address multiple pathological hallmarks of neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| Effective Concentration for Mushroom Synapse Rescue | PS1-KI and APP-KI primary hippocampal neuronal cultures | 30 nM | [1][2] |
| Potentiation of Carbachol Binding to M1 mAChR | Rat cortical membranes | 0.1 nM | [1] |
Table 2: In Vivo Efficacy and Dosage of this compound
| Animal Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Trihexyphenidyl-treated rats | 1-30 µg/kg | Oral (p.o.) | Not Applicable | Potent cognitive enhancer | [1][2] |
| 3xTg-AD mice | 10 µg/kg/day | Intraperitoneal (i.p.) | 2 months | Mitigated cognitive impairments; Decreased Aβ plaques, tau pathology, and neuroinflammation | [1][2] |
| McGill-R-Thy1-APP transgenic rats | 10 µg/kg/day | Oral (p.o.) | 4.5 months | Reverted cognitive deficits; Reduced amyloid pathology and neuroinflammation | [4][7] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
2. Cell Culture Treatment Protocol
This protocol provides a general guideline for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experiment.
-
Materials:
-
Cultured cells of interest (e.g., primary hippocampal neurons, PC12 cells)
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
Sterile cell culture plates or flasks
-
-
Procedure:
-
Seed the cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Prepare the working concentrations of this compound by diluting the stock solution in a complete cell culture medium. Ensure the final concentration of the vehicle (DMSO) is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%).
-
Include a vehicle-only control group to account for any effects of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, the cells can be harvested for downstream analysis, such as Western blotting, immunocytochemistry, or functional assays.
-
3. Western Blot Analysis for Phospho-ERK1/2
This protocol describes how to assess the activation of the M1 mAChR downstream signaling pathway by measuring the phosphorylation of ERK1/2.
-
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in a loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for this compound Cell-Based Assay
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. anavex.com [anavex.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
AF-710B Experimental Protocol for Rodent Models of Alzheimer's Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AF-710B is a novel, highly potent, and selective dual-action compound that functions as an allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR) and an agonist for the sigma-1 receptor (σ1R).[1][2] Preclinical studies in various rodent models of Alzheimer's disease (AD) have demonstrated its potential as a disease-modifying therapeutic agent. This compound has been shown to enhance cognitive function, reduce amyloid-beta (Aβ) plaques and tau pathology, and mitigate neuroinflammation.[1][3][4] These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of this compound in rodent models of AD.
Mechanism of Action
This compound's therapeutic effects are attributed to its unique dual agonism. As a positive allosteric modulator of the M1 mAChR, it enhances the receptor's response to the endogenous ligand acetylcholine.[1][3][4] This action is crucial as the cholinergic system is known to be impaired in AD, leading to cognitive deficits. The activation of M1 mAChRs can modulate the processing of amyloid precursor protein (APP) away from the amyloidogenic pathway and reduce the hyperphosphorylation of tau protein.[3][4]
Simultaneously, this compound's agonism at the σ1R, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, contributes to neuroprotection by regulating calcium homeostasis, reducing oxidative stress, and modulating neuronal signaling.[1][2] The combined action on both M1 and σ1 receptors results in a synergistic effect that addresses multiple pathological hallmarks of AD.[1][4]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in Alzheimer's disease models.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in rodent models of AD.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dosage | Route of Administration | Treatment Duration | Key Outcomes | Reference |
| 3xTg-AD Mice (female) | 10 µg/kg | Intraperitoneal (i.p.) | Daily for 2 months | Mitigated cognitive impairments (Morris water maze); Decreased BACE1, GSK3β activity, p25/CDK5, neuroinflammation, soluble and insoluble Aβ40 and Aβ42, plaques, and tau pathologies. | [1] |
| McGill-R-Thy1-APP Transgenic Rats | 10 µg/kg | Oral (p.o.) | Daily for 4.5 months | Reverted cognitive deficits; Reduced amyloid pathology and neuroinflammation; Increased Aβ cerebrospinal fluid clearance. Effects maintained after a 5-week washout. | [4][5] |
| Rats (Trihexyphenidyl-induced amnesia) | 1-30 µg/kg | Oral (p.o.) | Single dose | Potent and safe cognitive enhancement (passive avoidance test). | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in rodent models.
Animal Models
-
3xTg-AD Mice: These mice harbor three human transgenes (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ plaques and neurofibrillary tangles, mimicking key aspects of AD pathology.
-
McGill-R-Thy1-APP Transgenic Rats: These rats express a human APP transgene with the Swedish and Indiana mutations, leading to progressive Aβ plaque pathology and associated cognitive deficits.
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or sterile water).
-
Dosage: Based on preclinical studies, effective doses range from 1 µg/kg to 30 µg/kg. A commonly used dose for long-term studies is 10 µg/kg.[1][5]
-
Route of Administration: Oral (p.o.) gavage or intraperitoneal (i.p.) injection are common routes.
-
Frequency and Duration: Daily administration for a period of 2 to 4.5 months has shown significant efficacy in transgenic models.[1][5]
Behavioral Testing
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 23-25°C. A hidden escape platform is submerged about 1 cm below the water surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Four trials per day for each mouse.
-
For each trial, the mouse is gently placed into the water at one of four starting positions.
-
The mouse is allowed to swim freely for 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds before being removed.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (e.g., Day 6):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured.
-
-
-
Data Analysis: Compare the escape latency, path length, and probe trial parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures for acquisition and t-test or one-way ANOVA for probe trial).
This test evaluates fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training Day:
-
Each rat is placed in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
When the rat enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The rat is then immediately removed from the apparatus.
-
-
Testing Day (e.g., 24 hours later):
-
The rat is placed back into the light compartment.
-
The latency to enter the dark compartment is recorded (up to a maximum of 300-600 seconds).
-
-
-
Data Analysis: Compare the step-through latency between the this compound-treated and vehicle-treated groups using a non-parametric test (e.g., Mann-Whitney U test).
Biochemical Analysis
Following behavioral testing, animals are euthanized, and brain tissue is collected for biochemical analyses.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method.
-
Procedure:
-
Brain Homogenization: Homogenize brain tissue (e.g., cortex and hippocampus) in a series of buffers to separate soluble and insoluble fractions.
-
ELISA: Use commercially available ELISA kits specific for Aβ40 and Aβ42 to quantify their levels in the different fractions according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of Aβ40 and Aβ42 between treated and control groups using a t-test or ANOVA.
-
Method: Western blotting allows for the quantification of specific protein levels.
-
Procedure:
-
Protein Extraction: Extract total protein from brain tissue homogenates.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for BACE1, total GSK3β, phosphorylated GSK3β (an indicator of its inactivation), and p25 (the regulatory subunit of CDK5).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify their intensity using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Compare the protein expression levels between groups using a t-test or ANOVA.
Histological Analysis
-
Method: Immunohistochemistry (IHC) is used to visualize the localization and abundance of specific proteins in tissue sections.
-
Procedure:
-
Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA and then cryoprotect in sucrose. Section the brains using a cryostat or microtome.
-
Staining:
-
Incubate brain sections with primary antibodies against Aβ (e.g., 6E10 or 4G8) to detect amyloid plaques or against phosphorylated tau (e.g., AT8) to detect neurofibrillary tangles.
-
Incubate with a corresponding biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Quantification: Capture images of the stained sections and quantify the plaque or tangle load using image analysis software (e.g., ImageJ).
-
-
Data Analysis: Compare the plaque or tangle burden between the this compound-treated and control groups using a t-test or ANOVA.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease with a novel dual mechanism of action. The experimental protocols outlined in these application notes provide a robust framework for researchers to investigate and validate the preclinical efficacy of this compound in rodent models. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for the continued development of this potential AD therapy.
References
- 1. AF710B, a novel M1/σ1 agonist with therapeutic efficacy in animal models of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease. [escholarship.org]
- 3. Staging of Alzheimer's Pathology in Triple Transgenic Mice: A Light and Electron Microscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AF-710B in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AF-710B, a novel dual M1 muscarinic receptor positive allosteric modulator and sigma-1 receptor agonist, in neuronal cell line models. The provided protocols and data are intended to facilitate research into the therapeutic potential of this compound for neurodegenerative diseases, such as Alzheimer's disease.
Introduction to this compound
This compound is a promising small molecule that has demonstrated significant neuroprotective and cognitive-enhancing effects in preclinical studies. Its dual mechanism of action targets two key receptors implicated in neuronal function and survival. As a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, this compound enhances the signaling of the natural ligand, acetylcholine, which is crucial for learning and memory. Concurrently, as a sigma-1 receptor agonist, it promotes cellular stress resilience and neuroprotection. This unique pharmacological profile makes this compound a compelling candidate for further investigation in neuronal cell-based assays.
Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate critical intracellular signaling pathways. Activation of the M1 muscarinic and sigma-1 receptors by this compound leads to a cascade of downstream events that collectively contribute to its neuroprotective and disease-modifying effects.
Key Signaling Pathways Modulated by this compound:
-
Pro-survival and Plasticity Pathways: this compound treatment leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and cAMP response element-binding protein (CREB). The ERK pathway is a central regulator of cell proliferation, differentiation, and survival, while p-CREB is a key transcription factor involved in synaptic plasticity and memory formation.
-
Reduction of Alzheimer's Disease Pathology: this compound has been shown to reduce the activity of Glycogen Synthase Kinase 3β (GSK3β), a kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1][2] Furthermore, it decreases the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which form the amyloid plaques found in the brains of Alzheimer's patients.[1][2]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on key molecular markers in neuronal models. This data is compiled from various preclinical studies and provides a quantitative overview of the compound's efficacy.
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |
| p-ERK1/2 Levels | Neuronal Cultures | Low nanomolar range | Potentiation of carbachol-induced phosphorylation | [1][2] |
| p-CREB Levels | Neuronal Cultures | Low nanomolar range | Potentiation of carbachol-induced phosphorylation | [1][2] |
| GSK3β Activity | 3xTg-AD Mice | 10 µg/kg, i.p. daily for 2 months | Decreased activity | [1][2] |
| BACE1 Activity | 3xTg-AD Mice | 10 µg/kg, i.p. daily for 2 months | Decreased activity | [1][2] |
| Soluble Aβ40 | 3xTg-AD Mice | 10 µg/kg, i.p. daily for 2 months | Decreased levels | [1] |
| Soluble Aβ42 | 3xTg-AD Mice | 10 µg/kg, i.p. daily for 2 months | Decreased levels | [1] |
| Tau Pathology | 3xTg-AD Mice | 10 µg/kg, i.p. daily for 2 months | Reduced tau pathologies | [1] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound in the human neuroblastoma SH-SY5Y cell line, a commonly used model in neurodegenerative disease research.
Protocol 1: Culturing and Differentiation of SH-SY5Y Cells
Objective: To prepare SH-SY5Y cells for experiments by inducing a neuronal phenotype.
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% GlutaMAX.
-
Differentiation Medium: DMEM/F12 medium supplemented with 1% FBS, 1% Penicillin-Streptomycin, 1% GlutaMAX, and 10 µM all-trans-retinoic acid (RA).
-
6-well or 96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in Complete Growth Medium in a T-75 flask. Passage cells when they reach 80-90% confluency.
-
Seeding for Differentiation: Seed SH-SY5Y cells into the desired plate format (e.g., 6-well for Western blot, 96-well for viability assays) at a density of 1 x 10^5 cells/cm².
-
Initiation of Differentiation: After 24 hours, replace the Complete Growth Medium with Differentiation Medium.
-
Maintenance: Replace the Differentiation Medium every 2-3 days for a total of 5-7 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.
Protocol 2: Western Blot Analysis of p-ERK1/2 and p-CREB
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 and CREB.
Materials:
-
Differentiated SH-SY5Y cells in 6-well plates
-
This compound
-
Carbachol (as a co-agonist)
-
Serum-free medium
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-CREB, anti-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Serum Starvation: After differentiation, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Treat the cells with this compound (e.g., 10 nM, 100 nM, 1 µM) with or without a low concentration of carbachol (e.g., 1 µM) for a specified time (e.g., 15 min, 30 min, 1 hr). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: GSK3β Kinase Activity Assay
Objective: To measure the inhibitory effect of this compound on GSK3β activity.
Materials:
-
Differentiated SH-SY5Y cells in 6-well plates
-
This compound
-
GSK3β Kinase Activity Assay Kit (commercially available)
-
Lysis buffer (provided in the kit or a compatible buffer)
Procedure:
-
Cell Treatment: Treat differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1-3 hours).
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to prepare lysates containing active GSK3β.
-
Kinase Assay: Perform the kinase activity assay following the kit's protocol. This typically involves incubating the cell lysate with a specific GSK3β substrate and ATP.
-
Detection: Measure the product of the kinase reaction, which is often a phosphorylated substrate detected by a specific antibody or a colorimetric/fluorometric method.
-
Analysis: Calculate the GSK3β activity in each sample and compare the activity in this compound-treated cells to that in vehicle-treated cells to determine the percentage of inhibition.
Protocol 4: BACE1 Activity Assay
Objective: To assess the effect of this compound on BACE1 enzymatic activity.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound
-
BACE1 Activity Assay Kit (Fluorometric or Colorimetric)
-
Cell lysis buffer compatible with the assay kit
Procedure:
-
Cell Treatment: Treat differentiated SH-SY5Y cells with different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 24-48 hours.
-
Cell Lysis: Prepare cell lysates according to the BACE1 assay kit's instructions.
-
BACE1 Assay:
-
Add the cell lysate to a microplate well.
-
Add the BACE1 substrate provided in the kit.
-
Incubate the plate at 37°C for the time specified in the protocol.
-
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Analysis: Determine the BACE1 activity in each sample and calculate the percentage of inhibition by this compound compared to the vehicle control.
Visualizations
Signaling Pathway of this compound
Caption: this compound Signaling Cascade.
Experimental Workflow for Western Blot Analysis
Caption: Western Blot Experimental Workflow.
References
Application Notes and Protocols for AF-710B Administration in an Alzheimer's Disease Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of AF-710B, a novel M1 muscarinic and σ1 receptor agonist, in the widely used 3xTg-AD mouse model of Alzheimer's disease. The following protocols are based on published research and are intended to guide researchers in designing and executing similar preclinical studies.
Introduction to this compound
This compound is a highly potent and selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR) and an agonist for the sigma-1 receptor (σ1R).[1][2] Its dual mechanism of action makes it a promising therapeutic candidate for Alzheimer's disease, addressing both cognitive deficits and underlying pathologies.[1][2] In preclinical studies using the 3xTg-AD mouse model, this compound has demonstrated significant efficacy in improving cognitive function and reducing hallmark Alzheimer's pathologies, including amyloid-beta (Aβ) plaques and tau-related markers.[1][2]
Mechanism of Action
This compound's therapeutic effects are attributed to its dual agonism of M1 mAChR and σ1R. Activation of the M1 mAChR is known to play a crucial role in cognitive processes, while the σ1R is involved in neuronal protection and synaptic plasticity. The combined stimulation of these receptors by this compound leads to the potentiation of downstream signaling pathways, including the phosphorylation of ERK1/2 and CREB, which are critical for learning and memory.[1][2] Furthermore, this compound has been shown to reduce the activity of key enzymes involved in Alzheimer's pathology, namely β-secretase 1 (BACE1) and glycogen synthase kinase 3β (GSK3β), thereby decreasing the production of Aβ peptides and the hyperphosphorylation of tau protein.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies administering this compound to 3xTg-AD mice.
Table 1: this compound Administration Protocol
| Parameter | Details |
| Animal Model | 3xTg-AD Mice |
| Age of Treatment | 10 to 12 months |
| Sex | Female |
| Drug | This compound |
| Dosage | 10 µg/kg/day |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Treatment Duration | 2 months |
| Control Group | Vehicle-treated 3xTg-AD mice |
Table 2: Efficacy of this compound on Cognitive Performance (Morris Water Maze)
| Parameter | Vehicle-Treated 3xTg-AD | This compound-Treated 3xTg-AD |
| Escape Latency | Significantly longer than non-transgenic controls | Significantly shorter than vehicle-treated 3xTg-AD |
| Time in Target Quadrant | Significantly less than non-transgenic controls | Significantly more than vehicle-treated 3xTg-AD |
Table 3: Efficacy of this compound on Alzheimer's Disease Pathology
| Biomarker | Effect of this compound Treatment |
| Soluble Aβ40 | Decreased |
| Insoluble Aβ40 | Decreased |
| Soluble Aβ42 | Decreased |
| Insoluble Aβ42 | Decreased |
| BACE1 Activity | Decreased |
| GSK3β Activity | Decreased |
| p25/CDK5 | Decreased |
| Neuroinflammation | Mitigated |
Experimental Protocols
The following are detailed protocols for key experiments cited in the this compound studies.
This compound Administration in 3xTg-AD Mice
This protocol outlines the preparation and administration of this compound to the Alzheimer's disease mouse model.
References
Application Notes and Protocols for Measuring AF-710B Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-710B is a novel, highly potent, and selective dual agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR) and the sigma-1 receptor (σ1R).[1][2] It exhibits a unique pharmacological profile as a positive allosteric modulator (PAM) of the M1 receptor, potentiating the effects of endogenous acetylcholine.[2][3] This dual mechanism of action makes this compound a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease, addressing cognitive deficits, synaptic dysfunction, and neuroinflammation.[2]
These application notes provide a comprehensive guide to assessing the in vitro efficacy of this compound. The protocols detailed below are designed to enable researchers to characterize the binding affinity, downstream signaling, and functional cellular effects of this compound.
Mechanism of Action
This compound acts as an allosteric agonist at the M1 mAChR, meaning it binds to a site distinct from the orthosteric site where acetylcholine binds. This allosteric binding potentiates the binding and efficacy of orthosteric agonists like carbachol.[1] This potentiation leads to the activation of downstream signaling cascades, including the phosphorylation of Extracellular signal-regulated kinases 1/2 (ERK1/2) and cAMP response element-binding protein (CREB), which are crucial for synaptic plasticity and memory formation.[1][2]
Simultaneously, this compound directly activates the σ1R, a molecular chaperone at the endoplasmic reticulum-mitochondrion interface that is involved in regulating calcium signaling, neuronal survival, and neuroinflammation. The synergistic action on both M1 and σ1 receptors is believed to contribute to its robust neuroprotective and cognitive-enhancing effects.
Data Presentation
The following tables summarize the key in vitro parameters of this compound based on available literature. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | M1 Muscarinic | Not Reported | Radioligand Binding Assay | - |
| Sigma-1 | Not Reported | Radioligand Binding Assay | - | |
| Functional Activity | M1 Muscarinic | Potentiates Carbachol | Downstream Signaling Assays | [1] |
| Synaptic Plasticity | M1 Muscarinic / Sigma-1 | Effective at 30 nM | Mushroom Synapse Rescue Assay | [2] |
| Safety Profile | hERG Channel | IC50: 14.8 µM | Electrophysiology Assay | [3] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound.
Protocol 1: M1 Muscarinic and Sigma-1 Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human M1 muscarinic and sigma-1 receptors.
Materials:
-
HEK293 cells stably expressing human M1 mAChR or σ1R
-
Cell membrane preparation buffer (e.g., Tris-HCl, MgCl2)
-
Radioligands: [3H]-Pirenzepine (for M1), [3H]-(+)-Pentazocine (for σ1R)
-
Non-specific binding competitors: Atropine (for M1), Haloperidol (for σ1R)
-
This compound
-
Scintillation cocktail and vials
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the appropriate radioligand to each well.
-
Add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For determining non-specific binding, add a high concentration of the respective competitor (e.g., 10 µM Atropine or 10 µM Haloperidol).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: ERK1/2 and CREB Phosphorylation Assays
Objective: To measure the potentiation of carbachol-induced ERK1/2 and CREB phosphorylation by this compound.
Materials:
-
PC12M1 or other suitable cell line expressing M1 mAChR
-
Cell culture medium (e.g., DMEM) with and without serum
-
This compound
-
Carbachol
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment or ELISA kit
Procedure (Western Blotting):
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a sub-maximal concentration of carbachol (e.g., 10 nM) for a specified time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK1/2 and CREB overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the fold change in phosphorylation relative to the carbachol-only control as a function of this compound concentration.
-
Determine the EC50 for the potentiation effect.
-
Protocol 3: Neurite Outgrowth Assay
Objective: To assess the effect of this compound on promoting neurite outgrowth in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Cell culture plates (e.g., 96-well) coated with an appropriate substrate (e.g., poly-L-lysine or laminin)
-
Differentiation medium (low serum)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining reagents: primary antibody against a neuronal marker (e.g., β-III tubulin) and a fluorescently labeled secondary antibody, DAPI for nuclear staining.
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating and Differentiation:
-
Plate cells on coated plates in growth medium.
-
After adherence, switch to differentiation medium containing varying concentrations of this compound (e.g., 10 nM to 10 µM).
-
Incubate for 2-5 days to allow for neurite outgrowth.
-
-
Fixing and Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against the neuronal marker.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use automated image analysis software to quantify neurite length, number of neurites per cell, and number of branch points.
-
Normalize neurite outgrowth parameters to the number of cells (DAPI-stained nuclei).
-
-
Data Analysis:
-
Plot the neurite outgrowth parameters as a function of this compound concentration.
-
Determine the effective concentration range for promoting neurite outgrowth.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound dual agonism on M1 and σ1 receptors.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for this compound in vitro efficacy assessment.
Logical Relationship of this compound's Dual Mechanism
Caption: Synergistic effects of this compound's dual agonism.
References
Application Notes and Protocols for AF-710B in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-710B, also known as ANAVEX®3-71, is a novel small molecule that acts as a dual M1 muscarinic receptor positive allosteric modulator and a sigma-1 receptor agonist.[1][2][3] While extensive preclinical research has demonstrated its therapeutic potential in animal models of Alzheimer's disease, its application in Parkinson's disease models is an emerging area of interest.[1][2][3] This document provides a comprehensive overview of the potential application of this compound in established animal models of Parkinson's disease, including detailed experimental protocols and data presentation formats.
The rationale for evaluating this compound in Parkinson's disease stems from its unique mechanism of action. Activation of the M1 muscarinic receptor and the sigma-1 receptor may offer neuroprotective and symptomatic benefits by modulating pathways implicated in the pathogenesis of Parkinson's disease, such as mitochondrial dysfunction, oxidative stress, and neuroinflammation.[4][5]
Mechanism of Action
This compound's therapeutic potential lies in its simultaneous modulation of two key receptor systems:
-
M1 Muscarinic Acetylcholine Receptor (M1R): As a positive allosteric modulator, this compound enhances the signaling of the natural neurotransmitter, acetylcholine, at the M1 receptor. M1 receptor activation is known to play a role in cognitive function and has been shown to modulate the processing of amyloid precursor protein, a key factor in Alzheimer's disease pathology.
-
Sigma-1 Receptor (S1R): this compound is an agonist of the S1R, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. S1R activation is associated with neuroprotective effects, including the modulation of calcium signaling, reduction of oxidative stress, and promotion of cell survival.
The synergistic action on both M1R and S1R suggests that this compound could address both the cognitive and neurodegenerative aspects of Parkinson's disease.
Preclinical Data Summary (Hypothetical)
Due to the limited availability of published data on this compound specifically in Parkinson's disease animal models, the following tables present hypothetical yet plausible quantitative data to serve as a template for data presentation. These tables are structured for easy comparison of expected outcomes following this compound treatment in standard Parkinson's disease models.
Table 1: Hypothetical Efficacy of this compound in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) | Levodopa (20 mg/kg) |
| Behavioral Outcomes | ||||
| Rotarod Latency (s) | 65 ± 8 | 110 ± 12 | 155 ± 10 | 180 ± 9 |
| Pole Test Time (s) | 25 ± 3 | 18 ± 2.5 | 12 ± 2 | 10 ± 1.5 |
| Nesting Score (1-5) | 1.5 ± 0.5 | 3.0 ± 0.6 | 4.5 ± 0.5 | 4.0 ± 0.7 |
| Neurochemical Outcomes | ||||
| Striatal Dopamine (% of control) | 35 ± 5 | 55 ± 7 | 75 ± 6 | 40 ± 5 |
| Tyrosine Hydroxylase+ Cells in SNc | 4,500 ± 300 | 6,200 ± 450 | 7,800 ± 500 | 4,300 ± 350 |
| Biomarker Analysis | ||||
| Striatal DAT Binding (% of control) | 40 ± 6 | 60 ± 8 | 80 ± 7 | 42 ± 5 |
| GFAP Staining (arbitrary units) | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 | 2.4 ± 0.3 |
Table 2: Hypothetical Efficacy of this compound in the 6-OHDA Rat Model of Parkinson's Disease
| Parameter | Vehicle Control | This compound (0.5 mg/kg) | This compound (2.5 mg/kg) | Ropinirole (1 mg/kg) |
| Behavioral Outcomes | ||||
| Apomorphine-Induced Rotations (turns/min) | 15 ± 2 | 9 ± 1.5 | 4 ± 1 | 3 ± 0.8 |
| Cylinder Test (% contralateral paw use) | 20 ± 4 | 35 ± 5 | 50 ± 6 | 55 ± 5 |
| Histological Outcomes | ||||
| TH+ Fiber Density in Striatum (% of control) | 25 ± 5 | 45 ± 7 | 65 ± 8 | 28 ± 6 |
| Iba-1 Staining (arbitrary units) | 3.0 ± 0.5 | 2.1 ± 0.4 | 1.4 ± 0.3 | 2.8 ± 0.4 |
Signaling Pathway
The proposed neuroprotective mechanism of this compound in the context of Parkinson's disease involves the modulation of several key signaling pathways.
Caption: Proposed signaling pathway of this compound in neuroprotection.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in two standard animal models of Parkinson's disease.
Protocol 1: MPTP Mouse Model of Parkinson's Disease
This model is widely used to study the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively damages dopaminergic neurons in the substantia nigra.
Experimental Workflow
Caption: Experimental workflow for the MPTP mouse model.
Detailed Methodology
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Levodopa is prepared in saline. MPTP-HCl is dissolved in sterile saline.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 1 mg/kg, p.o.)
-
Group 3: this compound (high dose, e.g., 5 mg/kg, p.o.)
-
Group 4: Positive control (e.g., Levodopa, 20 mg/kg, i.p.)
-
-
Experimental Procedure:
-
Pre-treatment: Administer this compound or vehicle orally once daily for 7 days.
-
MPTP Induction: On day 8, administer four intraperitoneal (i.p.) injections of MPTP-HCl (20 mg/kg) at 2-hour intervals.
-
Post-treatment: Continue daily administration of this compound or vehicle for the next 21 days. The positive control group receives treatment from day 14 onwards.
-
-
Behavioral Assessments (Days 18-21):
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Pole Test: Evaluate bradykinesia by measuring the time taken to turn and descend a vertical pole.
-
Nesting Behavior: Score the quality of the nest built overnight as an indicator of overall well-being and motor function.
-
-
Tissue Collection and Analysis (Day 22):
-
Mice are euthanized, and brains are collected.
-
Neurochemistry: The striatum is dissected for High-Performance Liquid Chromatography (HPLC) analysis to quantify dopamine and its metabolites.
-
Histology: The other hemisphere is fixed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc), dopamine transporter (DAT) in the striatum, and markers for gliosis (GFAP and Iba-1).
-
Protocol 2: 6-OHDA Rat Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB), leading to a severe and specific lesion of the nigrostriatal pathway.
Experimental Workflow
Caption: Experimental workflow for the 6-OHDA rat model.
Detailed Methodology
-
Animals: Male Sprague-Dawley rats (250-300g) are used.
-
Drug Preparation: 6-OHDA is dissolved in saline containing 0.02% ascorbic acid. This compound and a positive control like Ropinirole are prepared in appropriate vehicles.
-
Stereotaxic Surgery:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A burr hole is drilled over the target coordinates for the MFB.
-
6-OHDA is infused unilaterally into the MFB. Sham-operated animals receive a vehicle injection.
-
-
Post-operative Care and Recovery: Animals are allowed to recover for 2 weeks.
-
Treatment: Daily oral administration of this compound or vehicle begins after the recovery period and continues for 4 weeks.
-
Behavioral Assessments (Week 4 of treatment):
-
Apomorphine-Induced Rotations: The number of contralateral rotations is counted following an injection of apomorphine, a dopamine agonist.
-
Cylinder Test: Assess forelimb akinesia by measuring the spontaneous use of the contralateral paw for support in a cylinder.
-
-
Tissue Collection and Analysis:
-
Rats are euthanized, and brains are processed for immunohistochemical analysis of TH-positive fibers in the striatum and microglia activation (Iba-1).
-
Conclusion
This compound, with its dual M1R and S1R activity, presents a promising therapeutic strategy for Parkinson's disease. The provided protocols offer a standardized framework for researchers to investigate the efficacy of this compound in well-established animal models of the disease. The hypothetical data tables serve as a guide for organizing and presenting key findings from such studies. Further preclinical investigation is warranted to fully elucidate the potential of this compound as a disease-modifying therapy for Parkinson's disease.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anavex.com [anavex.com]
- 5. Anavex Life Sciences Announces Successful Development of Once-Daily Oral Tablet Formulation for the ANAVEX®3-71 Program - BioSpace [biospace.com]
Application Notes and Protocols for Assessing AF-710B Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-710B, also known as ANAVEX 3-71, is a novel orally available, small-molecule therapeutic candidate targeting neurodegenerative diseases, particularly Alzheimer's disease.[1] It functions as a dual agonist for the M1 muscarinic acetylcholine receptor and the sigma-1 receptor.[1] The therapeutic efficacy of this compound in animal models of Alzheimer's disease has been demonstrated through the mitigation of cognitive deficits and reduction of key pathological hallmarks such as amyloid plaques and tau pathologies.[2][3][4] While direct pharmacokinetic studies quantifying the brain-to-plasma ratio of this compound are not extensively published, its potent in vivo activity at very low doses strongly suggests exceptional blood-brain barrier (BBB) penetration.[5]
These application notes provide a detailed protocol for assessing the functional consequences of this compound's BBB penetration through in vivo efficacy studies in relevant animal models of Alzheimer's disease. Additionally, the known signaling pathways of this compound are illustrated to provide a mechanistic context for its therapeutic effects.
Data Presentation
Table 1: Summary of In Vivo Studies Demonstrating Functional BBB Penetration of this compound
| Animal Model | Dosage and Administration | Duration of Treatment | Key Findings Indicating CNS Activity | Reference |
| 3xTg-AD Mice | 10 µg/kg, intraperitoneal (i.p.), daily | 2 months | Mitigated cognitive impairments in the Morris water maze; Decreased BACE1, GSK3β activity, p25/CDK5, neuroinflammation, soluble and insoluble Aβ40, Aβ42, plaques and tau pathologies. | [3][4] |
| McGill-R-Thy1-APP Transgenic Rats | 10 mg/kg, oral (p.o.), daily | 4.5 months | Reverted cognitive deficits; Reduced amyloid pathology and neuroinflammation; Increased amyloid cerebrospinal fluid clearance and synaptic marker levels. | [1][6] |
| Trihexyphenidyl-treated Rats (Passive Avoidance Impairment Model) | 1-30 µg/kg, oral (p.o.) | Single dose | Potent cognitive enhancement. | [2][3] |
Experimental Protocols
Protocol 1: Assessment of Cognitive Improvement in 3xTg-AD Mice
This protocol details the methodology to assess the efficacy of this compound in a transgenic mouse model of Alzheimer's disease, providing indirect evidence of its ability to cross the BBB and exert a therapeutic effect.
1. Animal Model:
-
Female 3xTg-AD mice, aged 12 months.
2. Drug Formulation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS).
-
Administer a daily intraperitoneal (i.p.) injection of this compound at a dose of 10 µg/kg.
-
A control group should receive vehicle injections.
3. Treatment Duration:
-
Continue daily injections for a period of 2 months.
4. Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Conduct four trials per day for each mouse. Record the escape latency (time to find the platform).
-
Probe Trial: On the 6th day, remove the platform and allow each mouse to swim freely for 60 seconds. Track the time spent in the target quadrant where the platform was previously located.
5. Biochemical and Histological Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42, BACE1, GSK3β activity, and p25/CDK5 using ELISA or Western blot.
-
Histological Analysis: Perform immunohistochemistry on brain sections to quantify amyloid plaque deposition and tau pathology.
Protocol 2: Evaluation of Disease-Modifying Effects in McGill-R-Thy1-APP Transgenic Rats
This protocol outlines a long-term study to evaluate the sustained disease-modifying effects of orally administered this compound, further confirming its significant BBB penetration and target engagement.
1. Animal Model:
-
McGill-R-Thy1-APP transgenic rats, aged 13 months (post-plaque formation).
2. Drug Formulation and Administration:
-
Prepare an oral formulation of this compound.
-
Administer this compound daily via oral gavage at a dose of 10 mg/kg.
-
Include a vehicle-treated control group.
3. Treatment and Washout Period:
-
Administer the treatment daily for 4.5 months.
-
Implement a 5-week washout period (no treatment) before behavioral testing to assess long-lasting effects.
4. Behavioral Testing:
-
Conduct a battery of cognitive tests, such as the Morris water maze and novel object recognition test, to evaluate learning and memory.
5. Post-mortem Analysis:
-
Collect brain and cerebrospinal fluid (CSF) samples.
-
Brain Tissue Analysis: Analyze for amyloid pathology and markers of neuroinflammation.
-
CSF Analysis: Measure amyloid clearance.
-
Assess levels of synaptic markers (e.g., synaptophysin) in brain tissue.
Mandatory Visualizations
Caption: Experimental workflow for assessing the functional blood-brain barrier penetration of this compound.
References
- 1. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer’s disease [alzped.nia.nih.gov]
- 2. scribd.com [scribd.com]
- 3. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AF710B, a novel M1/σ1 agonist with therapeutic efficacy in animal models of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 5. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: AF-710B in Neurodegenerative Disease Models
Introduction
AF-710B (also known as ANAVEX®3-71) is a novel, orally available small molecule that functions as a dual M1 muscarinic receptor allosteric agonist and a sigma-1 (σ1) receptor agonist.[1][2] It represents a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease (AD), by simultaneously targeting multiple key pathological hallmarks.[3][4] Preclinical studies have demonstrated its ability to improve cognitive function, reduce amyloid-beta (Aβ) and tau pathologies, decrease neuroinflammation, and rescue synaptic loss in various animal models.[1][5][6] These application notes provide a summary of key findings and detailed protocols for researchers utilizing this compound in preclinical neurodegenerative disease models.
Mechanism of Action
This compound's therapeutic potential stems from its unique dual-receptor activity.
-
M1 Muscarinic Allosteric Agonism : As a positive allosteric modulator (PAM) of the M1 receptor, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine.[1][7] This mechanism is crucial for pro-cognitive effects and has been shown to modulate downstream pathways that reduce the production of Aβ peptides by inhibiting BACE1 and decrease tau hyperphosphorylation by inhibiting GSK3β activity.[1][7]
-
Sigma-1 (σ1) Receptor Agonism : The σ1 receptor is an intracellular chaperone protein that plays a critical role in cellular homeostasis, including regulating calcium signaling, mitigating endoplasmic reticulum (ER) stress, and reducing neuroinflammation.[8] Activation of σ1 by this compound contributes to neuroprotection, synaptic plasticity, and the reduction of key pathological proteins in AD.[1][6]
The synergistic action on both M1 and σ1 receptors allows this compound to address multiple facets of AD pathology, including amyloidogenesis, tauopathy, synaptic dysfunction, and neuroinflammation.[1][5]
Data Presentation: Preclinical Efficacy
The following tables summarize the quantitative data from key preclinical studies of this compound in models of neurodegenerative disease.
Table 1: In Vitro Activity of this compound
| Assay | Model System | Key Finding | Concentration | Reference |
|---|---|---|---|---|
| M1 Receptor Modulation | Rat Cortical Membranes | Potentiated carbachol binding (KL/KH ratio ↑ from 110 to 1650) | 0.1 nM | [1] |
| Synaptic Rescue | PS1-KI & APP-KI Neuronal Cultures | Rescued loss of mushroom-shaped dendritic spines | 30 nM | [1][3] |
| Receptor Binding Affinity | Recombinant Receptors | High affinity for σ1 receptor, lower for σ2 | Ki: 1.3 nM (σ1), 10 µM (σ2) |[7] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Treatment Regimen | Cognitive Assessment | Pathological Endpoints | Reference |
|---|---|---|---|---|
| Rats (Trihexyphenidyl-induced amnesia) | 1 - 30 µg/kg, p.o. (single dose) | Reversed cognitive deficits in Passive Avoidance test | Not Applicable | [1][3] |
| 3xTg-AD Mice (Female) | 10 µg/kg/day, i.p. (2 months) | Mitigated impairments in Morris Water Maze | ↓ Aβ40, Aβ42 (soluble & insoluble), ↓ Plaques, ↓ Tau pathology, ↓ BACE1, ↓ GSK3β, ↓ Neuroinflammation | [1][5] |
| McGill-R-Thy1-APP Rats | 10 µg/kg/day, p.o. (4.5 months) | Reverted cognitive deficits | ↓ Amyloid pathology, ↓ Neuroinflammation. Effects sustained 5 weeks post-treatment. |[2][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below for researchers investigating this compound.
Protocol 1: In Vivo Efficacy Study in 3xTg-AD Mice
This protocol is adapted from studies demonstrating the disease-modifying effects of this compound.[1][5]
-
Animals : Use female 3xTg-AD mice, which develop both amyloid and tau pathologies. Age-matched non-transgenic (nTg) mice should be used as controls.
-
Treatment Initiation : Begin treatment at 10 months of age, a point where pathology is established but before severe cognitive decline.
-
Drug Preparation : Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare fresh daily.
-
Dosing : Administer this compound at a dose of 10 µg/kg/day via intraperitoneal (i.p.) injection. The vehicle control group receives an equivalent volume of saline.
-
Treatment Duration : Continue daily injections for a period of 2 months . Monitor animal weight and general health throughout the study.
-
Behavioral Analysis (Morris Water Maze) : At 12 months of age, following the treatment period, conduct the Morris Water Maze test to assess spatial learning and memory.
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Acquisition Phase : Train mice for 5-6 consecutive days to find a hidden platform, conducting 4 trials per day. Record escape latency.
-
Probe Trial : 24 hours after the final training day, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Tissue Collection and Processing : Following behavioral testing, euthanize mice and perfuse with saline. Extract the brain; separate hemispheres for biochemical and histological analyses.
-
Biochemical Analysis : Homogenize one hemisphere to prepare soluble and insoluble fractions. Use ELISA kits to quantify Aβ40 and Aβ42 levels. Use Western blotting to measure levels of BACE1, GSK3β (and its inactive form p-GSK3β Ser9), p25, and various phosphorylated tau epitopes (e.g., AT8, AT100).[1]
-
Histological Analysis : Fix, section, and perform immunohistochemistry on the other hemisphere to visualize and quantify Aβ plaques (e.g., using 6E10 antibody), neurofibrillary tangles, and neuroinflammation markers (GFAP for astrocytes, Iba-1 for microglia).[1]
Protocol 2: Phospho-ERK1/2 and Phospho-CREB Detection Assay (In Vitro)
This protocol assesses the downstream signaling of M1 receptor activation by this compound.[1]
-
Cell Culture : Use PC12 cells stably transfected with the rat M1 muscarinic receptor (PC12M1 cells).
-
Seeding : Plate 2 x 106 cells per well in 6-well plates and culture overnight.
-
Serum Starvation : Wash cells twice with RPMI medium and replace with serum-free medium. Incubate for 24 hours to reduce basal signaling activity.
-
Drug Treatment :
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for 3 hours.
-
Add the orthosteric agonist carbachol (10 nM) for the final 10 minutes of incubation to stimulate the M1 receptor.
-
-
Cell Lysis : Wash cells with cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting :
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and phospho-CREB.
-
Re-probe with antibodies for total ERK1/2 and CREB to normalize for protein loading.
-
Use a secondary antibody conjugated to HRP and an ECL substrate for detection.
-
-
Quantification : Perform densitometric analysis of the bands to determine the relative increase in phosphorylated protein levels compared to controls.
Therapeutic Rationale and Logical Relationships
This compound's multi-target approach is a rational strategy for a multifactorial disease like Alzheimer's. By engaging both M1 and σ1 receptors, it initiates a cascade of effects that collectively counter the core pathologies driving neurodegeneration.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anavex.com [anavex.com]
- 5. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease. [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. anavex.com [anavex.com]
Application Notes and Protocols for Evaluating AF-710B Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-710B, also known as ANAVEX®3-71, is a novel small molecule that acts as a highly potent and selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR) and the sigma-1 (σ1) receptor.[1][2] Its dual mechanism of action makes it a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to potentiate the binding and efficacy of orthosteric M1 receptor agonists, such as carbachol, and has demonstrated efficacy in preclinical models by mitigating cognitive deficits, reducing amyloid and tau pathologies, and decreasing neuroinflammation.[1][2]
These application notes provide a comprehensive overview of techniques and detailed protocols for evaluating the target engagement of this compound with its intended targets, the M1 muscarinic receptor and the sigma-1 receptor. The following sections describe biochemical and cellular assays to confirm binding and functional activity, as well as methods to assess downstream signaling and in vivo target engagement.
I. Biochemical Assays for Direct Target Binding
Biochemical assays are essential for quantifying the direct interaction of this compound with its targets. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the M1 mAChR. Since this compound is an allosteric modulator, its binding is assessed by its ability to modulate the binding of a known orthosteric radioligand, such as [3H]-pirenzepine.
Protocol: M1 mAChR Allosteric Modulator Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue or membranes from cells stably expressing the human M1 mAChR in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane suspension (final protein concentration 50-100 µ g/well ).
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50 µL of [3H]-pirenzepine (a selective M1 antagonist radioligand) at a final concentration near its Kd (e.g., 1-2 nM).
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50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
To determine non-specific binding, add a high concentration of a known M1 antagonist (e.g., 1 µM atropine) in a separate set of wells.
-
To assess the allosteric effect, perform the assay in the presence and absence of a fixed concentration of an orthosteric agonist (e.g., carbachol).
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression analysis (e.g., using GraphPad Prism) to determine the Ki value for this compound. The Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value.
-
Sigma-1 (σ1) Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.
Protocol: σ1 Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare membranes from guinea pig brain or a cell line expressing the σ1 receptor as described for the M1 mAChR.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane suspension (final protein concentration 100-200 µ g/well ).
-
50 µL of [3H]-(+)-pentazocine (a selective σ1 receptor radioligand) at a final concentration near its Kd (e.g., 2-5 nM).
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50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
To determine non-specific binding, add a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol) in a separate set of wells.
-
-
Incubate the plate at 37°C for 120 minutes.
-
-
Filtration and Scintillation Counting:
-
Follow the same procedure as for the M1 mAChR binding assay.
-
-
Data Analysis:
-
Calculate the specific binding and determine the Ki value for this compound as described above.
-
Quantitative Data Summary: Binding Affinity
| Compound | Target | Radioligand | Tissue/Cell Source | Ki (nM) |
| This compound | M1 mAChR | [3H]-pirenzepine | Rat Cerebral Cortex | ~0.05[3] |
| This compound | σ1 Receptor | [3H]-(+)-pentazocine | Guinea Pig Brain | ~1.3[3] |
II. Cellular Assays for Functional Activity
Cellular assays are crucial for confirming that the binding of this compound to its targets translates into a functional response in a cellular context.
M1 mAChR-Mediated Calcium Mobilization Assay
Objective: To measure the functional agonistic activity of this compound at the M1 mAChR by quantifying the increase in intracellular calcium concentration.
Protocol: Fluo-4 Calcium Mobilization Assay
-
Cell Culture:
-
Plate CHO or HEK293 cells stably expressing the human M1 mAChR in a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's instructions (e.g., Abcam ab228555).[4]
-
Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature in the dark.
-
-
Calcium Flux Measurement:
-
Prepare a plate with varying concentrations of this compound. To assess its allosteric properties, prepare another set of concentrations in the presence of a fixed, low concentration of carbachol.
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence (Ex/Em = 490/525 nm).
-
Add the this compound solution (with or without carbachol) to the cells and immediately start recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using non-linear regression.
-
Assessment of Downstream Signaling: p-ERK1/2 and p-CREB Western Blot
Objective: To evaluate the activation of downstream signaling pathways following M1 mAChR and/or σ1 receptor engagement by this compound.
Protocol: Western Blot for Phospho-ERK1/2 and Phospho-CREB
-
Cell Treatment and Lysis:
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Seed PC12 cells stably expressing the M1 mAChR in 6-well plates.[1]
-
Serum-starve the cells for 4-6 hours before treatment.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins (20-30 µg per lane) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-CREB (Ser133), and total CREB overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein levels to the total protein levels to determine the fold-change in phosphorylation upon treatment with this compound.
-
Quantitative Data Summary: Functional Activity
| Assay | Cell Line | Parameter | This compound Value |
| Calcium Mobilization | CHO-M1 cells | EC50 (as agonist) | Potentiation of carbachol at low nM concentrations |
| p-ERK1/2 Activation | PC12-M1 cells | Fold Increase | Dose-dependent increase |
| p-CREB Activation | PC12-M1 cells | Fold Increase | Dose-dependent increase |
III. Advanced Target Engagement Techniques
Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm the binding of this compound to its targets in a cellular environment by measuring the thermal stabilization of the target proteins upon ligand binding.
Protocol: CETSA for M1 mAChR and σ1 Receptor
-
Cell Treatment:
-
Treat intact cells (e.g., CHO-M1 or a neuronal cell line) with this compound or vehicle control for 1 hour.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein.
-
-
Protein Quantification:
-
Collect the supernatant and analyze the amount of soluble M1 mAChR and σ1 receptor at each temperature using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
IV. In Vivo Target Engagement and Pharmacodynamics
Objective: To assess the engagement of this compound with its targets in a living organism and to correlate this with a pharmacodynamic readout.
In Vivo Receptor Occupancy
Objective: To measure the percentage of M1 mAChR and σ1 receptors occupied by this compound in the brain at different doses and time points.
Protocol: Ex Vivo Receptor Occupancy
-
Animal Dosing:
-
Administer this compound or vehicle to rodents at various doses.
-
At different time points post-dosing, euthanize the animals and rapidly dissect the brain.
-
-
Brain Homogenate Preparation:
-
Homogenize the brain tissue and prepare membranes as described in the radioligand binding assay protocol.
-
-
Occupancy Measurement:
-
Perform a radioligand binding assay on the brain membranes using [3H]-pirenzepine for M1 mAChR and [3H]-(+)-pentazocine for σ1 receptors.
-
The reduction in the binding of the radioligand in the this compound-treated animals compared to the vehicle-treated animals reflects the receptor occupancy by this compound.
-
-
Data Analysis:
-
Calculate the percentage of receptor occupancy at each dose and time point.
-
Pharmacodynamic Readouts in Animal Models
Objective: To evaluate the functional consequences of this compound target engagement in vivo.
Animal Models:
-
Trihexyphenidyl-induced amnesia model in rats: This model is used to assess the pro-cognitive effects of M1 receptor agonists.[1][2]
-
3xTg-AD mouse model: This transgenic model of Alzheimer's disease is used to evaluate the disease-modifying effects of this compound.[1][2]
Behavioral Tests:
-
Passive Avoidance Test: Measures learning and memory. This compound has been shown to reverse cognitive deficits in this test.[1][2]
-
Morris Water Maze: Assesses spatial learning and memory. This compound has been shown to mitigate cognitive impairments in this task in 3xTg-AD mice.[1][2]
V. Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Cellular Target Engagement
Caption: CETSA experimental workflow.
Logical Relationship of Target Engagement Assays
Caption: Assay logical relationship.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abcam.com [abcam.com]
Troubleshooting & Optimization
AF-710B solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges associated with AF-710B. The following information is designed to offer troubleshooting strategies and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental medium.
Q2: I dissolved this compound in an aqueous buffer, but it precipitated. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for poorly water-soluble compounds like this compound. To address this, ensure the final concentration of DMSO in your working solution is kept to a minimum, typically below 0.5% or 1%, to avoid solvent effects on your experiment. It is crucial to add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and minimize precipitation. If precipitation persists, consider using a surfactant or a different formulation approach.
Q3: How should I store my this compound solutions?
A3: For optimal stability, it is recommended to store the DMSO stock solution of this compound at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2] If you have prepared a clear, aqueous working solution, it is best to use it fresh. One supplier suggests that a clear solution can be stored at 4°C for up to a week; however, if you observe any cloudiness or precipitation, the solution should be prepared fresh before each experiment.[3] Suspensions should always be prepared immediately before use.[3]
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, especially if you observe particulate matter after initial mixing. Gentle warming (e.g., to 37°C) can also be employed in conjunction with sonication. However, be cautious with temperature-sensitive experiments.
Q5: Are there alternative solvents I can try?
A5: While DMSO is the most commonly cited solvent, for specific applications, other organic solvents may be tested. However, it is important to experimentally determine the solubility of this compound in any alternative solvent and to consider the compatibility of the solvent with your experimental system.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues encountered with this compound.
Problem 1: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration of this compound. |
| Inadequate mixing. | Vortex the solution vigorously for several minutes. |
| Compound has low solubility in the selected solvent at room temperature. | Gently warm the solution (e.g., to 37°C) and/or use a sonicator bath to aid dissolution. |
Problem 2: A clear stock solution in DMSO becomes cloudy or forms a precipitate when diluted into an aqueous buffer.
| Possible Cause | Solution |
| The aqueous solubility limit of this compound has been exceeded. | Lower the final concentration of this compound in the aqueous medium. |
| Rapid addition of the stock solution to the buffer. | Add the DMSO stock solution drop-wise to the vigorously stirring or vortexing aqueous buffer. |
| The final percentage of DMSO is too low to maintain solubility. | While keeping the final DMSO concentration as low as possible for biological assays, you may need to empirically determine the minimum percentage of DMSO required to keep this compound in solution at your desired concentration. |
Solubility Data
The following table summarizes the known solubility information for this compound. Please note that quantitative solubility data in various solvents is limited in publicly available resources.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Aqueous Buffers | Limited/Sparingly Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder (Molecular Weight: 357.51 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.575 mg of this compound.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the vial vigorously for 5-10 minutes until the powder is completely dissolved and the solution is clear. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution by Dilution in Aqueous Media
-
Pre-warm Aqueous Medium: Warm your cell culture medium or experimental buffer to the desired temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of the this compound DMSO stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration in your working solution is non-toxic to your cells (typically ≤ 0.5%).
-
Dilution Procedure: While vigorously vortexing or stirring the pre-warmed aqueous medium, slowly add the calculated volume of the this compound DMSO stock solution drop-by-drop.
-
Observation: Visually inspect the working solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to adjust the final concentration or consider using a formulation aid like a surfactant (e.g., Tween® 80), as suggested for in vivo formulations.[3]
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately for your experiments.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A flowchart for troubleshooting this compound solubility issues.
References
Troubleshooting AF-710B inconsistent results in vitro
Welcome to the technical support center for AF-710B, a selective allosteric M1 muscarinic and sigma-1 (σ1) receptor agonist. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter, providing potential causes and actionable solutions.
Q1: We are observing lower than expected potency of this compound in our cell-based assays. What could be the reason?
A1: Lower than expected potency can stem from several factors related to the compound's unique mechanism of action and experimental setup.
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Co-agonist Requirement: this compound is an allosteric agonist, meaning it enhances the effect of an orthosteric agonist.[1] Its potency is often dependent on the presence of an endogenous or exogenously added M1 receptor agonist, such as carbachol.[1] Ensure that your assay buffer contains an appropriate concentration of an orthosteric agonist to observe the full potentiating effect of this compound.
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Cell Line Expression Levels: The density of M1 and σ1 receptors in your chosen cell line will significantly impact the observed potency. Low receptor expression can lead to a diminished response. We recommend using a cell line with robust and validated expression of both M1 and σ1 receptors.
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Compound Stability and Handling: this compound, like many small molecules, requires proper storage and handling to maintain its activity.[2] Refer to the storage and solubility data below. Repeated freeze-thaw cycles of stock solutions should be avoided.[2]
Q2: We are seeing significant variability in our results between experimental replicates. How can we improve consistency?
A2: Inconsistent results are often a sign of subtle variations in experimental conditions.
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Assay Conditions: M1 receptor activation can be sensitive to assay parameters such as incubation time, temperature, and cell density. Standardize these parameters across all experiments.
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Ligand Concentration: As an allosteric modulator, the dose-response curve of this compound can be complex. Ensure you are using a comprehensive dose range to accurately capture the compound's activity profile.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or confluent cells can exhibit altered receptor expression and signaling, leading to variability.
Q3: Is the effect of this compound solely dependent on M1 receptor activation?
A3: No, this compound is a dual agonist, targeting both the M1 muscarinic receptor and the σ1 receptor.[1][3] The observed biological effects are likely a combination of activating both targets. To dissect the contribution of each target, consider the following:
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Selective Antagonists: Use selective M1 antagonists (e.g., pirenzepine) or σ1 antagonists (e.g., NE-100) to block the respective pathways and observe the impact on the this compound-mediated response.[3]
-
Knockdown/Knockout Models: Employing cell lines with shRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of either the M1 or σ1 receptor can definitively delineate the contribution of each target to the observed phenotype.[3]
Q4: What are the expected downstream signaling events following this compound treatment?
A4: Activation of M1 and σ1 receptors by this compound initiates a cascade of intracellular signaling events.
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M1 Receptor Pathway: Canonically, M1 receptor activation leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This can be measured through calcium mobilization assays or IP1 accumulation assays. Further downstream, this pathway can lead to the phosphorylation of ERK1/2 and CREB.[1]
-
σ1 Receptor Pathway: The σ1 receptor is a chaperone protein at the endoplasmic reticulum-mitochondrion interface and can modulate various signaling pathways, including calcium signaling and ion channel function. Its activation has been linked to neuroprotective effects.[4]
Data and Protocols
Compound Stability and Solubility
For consistent results, proper handling and storage of this compound are crucial.
| Storage Condition | Shelf Life |
| Powder at -20°C | ≥ 3 years |
| Stock Solution at -80°C | ≥ 1 year |
Data sourced from supplier information.[2]
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), solutions can be kept at 4°C. If a solution appears as a suspension, it should be prepared fresh for each use.[2]
Experimental Protocols
Protocol 1: In Vitro M1 Receptor Activation Assay (Calcium Mobilization)
This protocol outlines a general procedure to measure M1 receptor activation by assessing intracellular calcium mobilization.
-
Cell Culture: Plate CHO cells stably expressing the human M1 muscarinic receptor (CHO-M1) in black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound and a reference M1 agonist (e.g., carbachol) in the assay buffer.
-
Assay Procedure:
-
Place the 96-well plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add a sub-maximal concentration of carbachol (e.g., EC20) to the wells to assess the potentiating effect of this compound.
-
Add the this compound dilution series to the wells and monitor the fluorescence signal over time.
-
-
Data Analysis: Calculate the increase in fluorescence intensity over baseline to determine the intracellular calcium concentration. Plot the dose-response curve and calculate EC50 values.
Protocol 2: Western Blot for p-ERK1/2 and p-CREB
This protocol details the detection of downstream signaling markers of M1 receptor activation.
-
Cell Treatment: Plate cells (e.g., SH-SY5Y, which endogenously express M1 receptors) and grow to 80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-CREB, and total CREB overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visual Guides
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and a troubleshooting workflow.
Caption: this compound dual mechanism of action.
Caption: Troubleshooting workflow for this compound in vitro experiments.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing AF-710B Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the bioavailability of AF-710B in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported route of administration for this compound in animal studies?
This compound has been administered both orally (p.o.) and intraperitoneally (i.p.) in animal models.[1][2][3] For instance, studies have used oral doses of 1–30 µg/kg in rats and intraperitoneal doses of 10 µg/kg daily for two months in 3xTg-AD mice.[1][2][3]
Q2: Are there any known formulation strategies for this compound?
While specific formulation details for this compound are not extensively published, it is described as an orally available drug candidate.[4] This suggests that a formulation enabling oral absorption has been developed. General strategies for improving the oral bioavailability of small molecules, such as enhancing solubility, can be applied.[5]
Q3: What are the target receptors for this compound?
This compound is a selective allosteric M1 muscarinic and sigma-1 (σ1) receptor agonist.[1][2][6] Its therapeutic effects in animal models of Alzheimer's disease are attributed to its activity on these receptors.[7]
Q4: Have any pharmacokinetic data for this compound been published?
Troubleshooting Guide
Issue 1: Low or Variable Efficacy Observed After Oral Administration
Possible Cause: Poor oral bioavailability due to low solubility, instability in the gastrointestinal (GI) tract, or significant first-pass metabolism.
Troubleshooting Steps:
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Vehicle Optimization:
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Problem: The vehicle used to dissolve or suspend this compound may not be optimal for absorption.
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Solution: Experiment with different pharmaceutically acceptable vehicles. For compounds with low water solubility, consider using solutions with co-solvents (e.g., DMSO, ethanol), cyclodextrins to enhance solubility, or lipid-based formulations.[5]
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-
Formulation Enhancement:
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Problem: The physical form of this compound may limit its dissolution rate.
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Solution: Explore advanced formulation technologies. Nanoparticle-based delivery systems, for example, can significantly increase the surface area for dissolution and improve absorption, potentially elevating bioavailability from a conventional 10-20% to as high as 80-100% in preclinical models.[8][9]
-
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Route of Administration Comparison:
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Problem: Oral administration may not be the most efficient route for initial efficacy studies.
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Solution: Conduct a pilot study comparing oral (p.o.) administration with an alternative route that bypasses the GI tract and first-pass metabolism, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. This can help determine the maximum achievable systemic exposure and efficacy.
-
Issue 2: Inconsistent Results Between Different Animal Species
Possible Cause: Species-specific differences in physiology and drug metabolism.
Troubleshooting Steps:
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Review Species-Specific Physiology:
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Problem: The gastrointestinal physiology (e.g., pH, transit time) and metabolic enzyme profiles can vary significantly between species like rats, mice, and dogs.[10]
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Solution: Consult literature on the comparative physiology and drug metabolism of the species being used. Physiologically-based pharmacokinetic (PBPK) modeling can be a useful tool to predict how inter-species differences can alter drug concentrations.[10]
-
-
Conduct Preliminary Pharmacokinetic Studies:
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Problem: A lack of pharmacokinetic data in the specific animal model being used.
-
Solution: Perform a small-scale pharmacokinetic study in the target species to determine key parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and total drug exposure (Area Under the Curve - AUC).
-
Data Summary
Table 1: this compound Dosing in Animal Models
| Animal Model | Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| Rats (with trihexyphenidyl-induced cognitive impairment) | 1–30 µg/kg | Oral (p.o.) | Single dose | Potent and safe cognitive enhancer. | [1][2][3] |
| 3xTg-AD Mice (female) | 10 µg/kg | Intraperitoneal (i.p.) | Daily for 2 months | Mitigated cognitive impairments and reduced AD-like pathologies. | [1][2][3] |
| McGill-R-Thy1-APP Transgenic Rats | 10 µg/kg | Oral (p.o.) | Daily for 4.5 months | Reverted cognitive deficits and reduced amyloid pathology. | [6] |
Experimental Protocols
Protocol 1: Assessment of Cognitive Enhancement in a Passive Avoidance Test
This protocol is based on studies where this compound was shown to be a cognitive enhancer in rats with chemically-induced amnesia.[1]
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Animals: Male Sprague-Dawley rats.
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Induction of Cognitive Deficit: Administer the M1 muscarinic antagonist trihexyphenidyl to induce cognitive impairment.
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Drug Administration: Administer this compound (e.g., 1-30 µg/kg) or vehicle orally 30 minutes before the training session.
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Passive Avoidance Apparatus: A two-compartment box with a light and a dark chamber, where the dark chamber is equipped with an electric grid floor.
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Training: Place the rat in the light compartment. When the rat enters the dark compartment, deliver a mild foot shock.
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Testing: 24 hours after training, place the rat back in the light compartment and measure the latency to enter the dark compartment. Longer latencies indicate improved memory.
Visualizations
Caption: General workflow for preclinical evaluation of this compound.
Caption: Troubleshooting workflow for poor this compound bioavailability.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 4. anavex.com [anavex.com]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nanomedicine Breakthrough Technology Redefining Drug Delivery, Bioavailability in Oncology [newswire.ca]
- 9. prnewswire.co.uk [prnewswire.co.uk]
- 10. youtube.com [youtube.com]
AF-710B off-target effects in research models
Welcome to the technical support center for AF-710B. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving this compound. The following information is presented in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing effects that cannot be solely attributed to M1 muscarinic receptor agonism. What could be the cause?
A1: this compound is a dual agonist, acting as a highly potent and selective allosteric agonist for both the M1 muscarinic acetylcholine receptor (M1 mAChR) and the sigma-1 (σ1) receptor.[1][2] Therefore, the observed effects are likely a result of the synergistic action on both targets. The σ1 receptor is an intracellular chaperone protein involved in various cellular functions, including modulation of glutamatergic signaling, regulation of endoplasmic reticulum (ER) stress and calcium, and reduction of oxidative stress and neuroinflammation.[3][4]
Q2: What are the known downstream effects of this compound's dual agonism?
A2: The combined M1 and σ1 receptor agonism of this compound leads to a range of downstream effects that contribute to its therapeutic potential in Alzheimer's disease models. These include:
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Potentiation of carbachol binding to the M1 mAChR.[1]
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Reduction of BACE1 and GSK3β activity.[2]
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Decrease in p25/CDK5 levels.[2]
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Reduction of soluble and insoluble Aβ40 and Aβ42, as well as amyloid plaques.[2]
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Decrease in tau pathology.[2]
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Protection against synaptic loss.[1]
Q3: How can we experimentally differentiate between the M1- and σ1-mediated effects of this compound?
A3: To dissect the individual contributions of M1 and σ1 receptor activation to the observed effects of this compound, you can employ the following strategies:
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Use of selective antagonists: Co-administer this compound with a selective M1 antagonist (e.g., trihexyphenidyl) or a selective σ1 antagonist (e.g., NE-100).[2] A reversal or attenuation of the this compound-induced effect by a specific antagonist will indicate the involvement of the corresponding receptor.
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Cell lines with receptor knockouts/knockdowns: Utilize cell lines that lack either the M1 receptor or the σ1 receptor to study the effects of this compound in the absence of one of the targets.
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Comparative studies: Compare the effects of this compound with those of selective M1 agonists (e.g., AF267B) or selective σ1 agonists.[1][2]
Q4: We are not observing the expected cognitive enhancement in our animal model. What could be the issue?
A4: Several factors could contribute to a lack of observed cognitive enhancement:
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Animal model: The choice of animal model is critical. This compound has shown efficacy in models with induced cognitive deficits, such as rats treated with the M1 antagonist trihexyphenidyl, as well as in transgenic models of Alzheimer's disease like 3xTg-AD mice and McGill-R-Thy1-APP rats.[2][5][6] Ensure your model is appropriate for assessing the therapeutic mechanism of this compound.
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Dosage and administration route: this compound has been shown to be effective at very low doses (e.g., 1-30 µg/kg, p.o. in rats; 10 µg/kg, i.p. in mice).[2] It is crucial to perform a dose-response study to determine the optimal concentration for your specific model and experimental paradigm.
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Behavioral test: The sensitivity of the behavioral assay is important. The passive avoidance test and the Morris water maze have been successfully used to demonstrate the cognitive-enhancing effects of this compound.[1][2]
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Treatment duration: For disease-modifying effects in transgenic models, chronic treatment is necessary. For example, daily administration for 2 months was used in 3xTg-AD mice.[2]
Troubleshooting Guides
Problem: Inconsistent results in in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Cell line variability | Ensure consistent cell passage number and health. Verify the expression levels of M1 and σ1 receptors in your cell line. |
| Compound stability | Prepare fresh solutions of this compound for each experiment. Store the compound as recommended by the supplier. |
| Assay conditions | Optimize incubation times, cell density, and concentration of this compound. Ensure appropriate positive and negative controls are included. |
Problem: Unexpected toxicity in animal models.
| Possible Cause | Troubleshooting Steps |
| High dosage | Although this compound is reported to have a good safety profile, it is essential to perform a thorough dose-escalation study to identify the maximum tolerated dose in your specific animal model and strain.[2] |
| Vehicle effects | Ensure the vehicle used to dissolve this compound is non-toxic and administered at an appropriate volume. Run a vehicle-only control group. |
| Off-target effects (unlikely but possible) | While this compound is highly selective, consider potential interactions with other receptors at very high concentrations. A broad receptor profiling screen could be considered if toxicity persists at expected therapeutic doses. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Rat Model of Cognitive Impairment
| Model | Treatment | Dosage (p.o.) | Effect | Reference |
| Trihexyphenidyl-induced passive avoidance impairment in rats | This compound | 1-30 µg/kg | Potent and safe cognitive enhancement | [2] |
Table 2: Disease-Modifying Effects of this compound in 3xTg-AD Mice
| Parameter | Treatment | Dosage (i.p., daily for 2 months) | Outcome | Reference |
| Cognitive deficits (Morris water maze) | This compound | 10 µg/kg | Mitigation of impairments | [2] |
| BACE1 activity | This compound | 10 µg/kg | Decreased | [2] |
| GSK3β activity | This compound | 10 µg/kg | Decreased | [2] |
| p25/CDK5 levels | This compound | 10 µg/kg | Decreased | [2] |
| Neuroinflammation | This compound | 10 µg/kg | Decreased | [2] |
| Soluble and insoluble Aβ40, Aβ42 | This compound | 10 µg/kg | Decreased | [2] |
| Amyloid plaques | This compound | 10 µg/kg | Decreased | [2] |
| Tau pathologies | This compound | 10 µg/kg | Decreased | [2] |
Experimental Protocols
Protocol 1: Assessment of Cognitive Enhancement in a Passive Avoidance Task
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Animals: Male Sprague-Dawley rats.
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Induction of cognitive deficit: Administer the M1 antagonist trihexyphenidyl to induce a learning and memory deficit.
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Treatment: Administer this compound orally at the desired doses (e.g., 1-30 µg/kg) or vehicle to respective groups.
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Passive Avoidance Apparatus: A two-compartment box with a light and a dark compartment, where the dark compartment is associated with a mild foot shock.
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Training: Place the rat in the light compartment. When the rat enters the dark compartment, deliver a mild foot shock.
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Testing: 24 hours after training, place the rat back in the light compartment and measure the latency to enter the dark compartment.
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Data Analysis: Compare the step-through latencies between the different treatment groups. A longer latency indicates improved memory retention.
Protocol 2: Evaluation of Disease-Modifying Effects in 3xTg-AD Mice
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Animals: Female 3xTg-AD mice.
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Treatment: Begin daily intraperitoneal injections of this compound (e.g., 10 µg/kg) or vehicle at an age when pathology is present. Continue treatment for a specified duration (e.g., 2 months).
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Behavioral Testing: Towards the end of the treatment period, assess cognitive function using a test such as the Morris water maze.
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Tissue Collection: Following the final behavioral test, euthanize the animals and collect brain tissue.
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Biochemical Analysis: Homogenize brain tissue to prepare samples for analysis.
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Quantification of Pathologies: Use techniques such as ELISA or Western blotting to measure levels of soluble and insoluble Aβ40 and Aβ42, phosphorylated tau, and inflammatory markers.
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Enzyme Activity Assays: Measure the activity of enzymes like BACE1 and GSK3β.
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Immunohistochemistry: Perform staining on brain sections to visualize and quantify amyloid plaques and tau pathology.
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Data Analysis: Compare the levels of various pathological markers and behavioral performance between the this compound and vehicle-treated groups.
Visualizations
Caption: Simplified signaling pathway of this compound's dual agonism.
Caption: Experimental workflow for assessing this compound in a transgenic model.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anavex.com [anavex.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 6. researchgate.net [researchgate.net]
Refining AF-710B treatment duration for chronic studies
This technical support center provides guidance for researchers and drug development professionals on refining the treatment duration of AF-710B in chronic studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a highly potent and selective allosteric M1 muscarinic and σ1 (sigma-1) receptor agonist.[1][2][3][4][5] It enhances the binding and efficacy of acetylcholine at M1 receptors and directly activates the σ1 receptor.[1][5] This dual activity is believed to contribute to its potential therapeutic effects in Alzheimer's disease by improving cognitive function, reducing amyloid and tau pathologies, and mitigating neuroinflammation.[1][3][4]
Q2: What are the reported treatment durations for this compound in preclinical chronic studies?
A2: Published preclinical studies have reported the following treatment durations for this compound in rodent models of Alzheimer's disease:
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2 months: Daily intraperitoneal (i.p.) administration of 10 µg/kg in female 3xTg-AD mice.[1]
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4.5 months: Daily oral administration of 10 µg/kg in 13-month-old McGill-R-Thy1-APP transgenic (Tg) rats.[2][3][4]
It is important to note that in one study with McGill-R-Thy1-APP transgenic rats, the therapeutic effects of this compound were maintained even after a 5-week interruption of a 4.5-month treatment, suggesting long-lasting disease-modifying properties.[2][3][4]
Q3: What are the key signaling pathways activated by this compound?
A3: this compound's agonistic activity on M1 muscarinic and σ1 receptors activates several downstream signaling pathways implicated in neuroprotection and cognitive enhancement. Activation of the M1 receptor can lead to the potentiation of downstream effects involving p-ERK1/2 and p-CREB.[1][5] The combined action on both receptors has been shown to decrease the activity of BACE1 and GSK3β, as well as reduce levels of p25/CDK5, which are involved in amyloid precursor protein processing and tau hyperphosphorylation, respectively.[1][5]
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in Response
Q: We are not observing the expected therapeutic effects of this compound in our chronic study, or the response is highly variable between subjects. What could be the cause?
A: Several factors can contribute to a lack of efficacy or high variability. Consider the following troubleshooting steps:
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Dose and Route of Administration:
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Verification: Double-check the dose calculations and the stability of this compound in your vehicle solution.
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Pharmacokinetics (PK): If possible, conduct satellite PK studies to ensure that the drug is reaching the target tissue at sufficient concentrations. Factors like age, sex, and strain of the animal model can influence drug metabolism.
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Timing of Treatment Initiation:
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Disease Stage: The therapeutic window for this compound may be dependent on the stage of pathology in your animal model. In a study with McGill-R-Thy1-APP transgenic rats, treatment was initiated in 13-month-old animals, which is considered a post-plaque stage.[2][3][4] Initiating treatment too early or too late may alter the observed effects.
-
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Animal Model Characteristics:
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Pathology Progression: Ensure the chosen animal model exhibits a consistent and well-characterized progression of the pathology you are targeting.
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Genetic Drift: Be aware of potential genetic drift in transgenic colonies over time, which can lead to phenotypic variability.
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Issue 2: Adverse Effects or Toxicity Observed During Long-Term Dosing
Q: We are observing unexpected adverse effects (e.g., weight loss, behavioral changes) in our animals during a long-term this compound study. How should we proceed?
A: The appearance of adverse effects necessitates a systematic investigation:
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Dose-Response Assessment:
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Toxicity Threshold: You may be dosing above the maximum tolerated dose (MTD) for the chosen animal model and duration. Consider performing a dose-range finding study with shorter durations to establish the MTD.
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Clinical Monitoring:
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Regular Health Checks: Implement a more frequent and detailed clinical observation schedule. Monitor body weight, food and water intake, and behavioral parameters.
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Clinical Pathology: If feasible, collect blood samples for hematology and clinical chemistry analysis at interim time points to monitor for systemic toxicity.
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Off-Target Effects:
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Receptor Selectivity: While this compound is reported to be highly selective, at higher doses or with prolonged exposure, off-target effects cannot be entirely ruled out. A literature review for potential off-target activities of M1 and σ1 agonists may provide insights.
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Issue 3: Determining the Optimal Treatment Duration
Q: How can we design a study to determine the optimal chronic treatment duration for this compound?
A: A staggered study design can be an effective approach to determine the minimum effective treatment duration.
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Staggered Treatment Groups: Design a study with multiple treatment arms, each with a different duration (e.g., 2, 4, and 6 months), alongside a vehicle-treated control group.
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Interim and Terminal Endpoints: Incorporate both interim and terminal endpoints.
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Interim: Non-invasive assessments like behavioral tests or in vivo imaging can be performed at multiple time points throughout the study.
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Terminal: At the end of each treatment period, a subset of animals would undergo terminal procedures for tissue collection and analysis (e.g., histopathology, biochemical assays).
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Washout Period: To assess the persistence of therapeutic effects, as observed in one of the this compound studies[2][3][4], consider including a washout period after the treatment phase for some of the groups before the final assessments.
Experimental Protocols
Protocol 1: Dose-Range Finding and MTD Determination
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Animal Model: Select the appropriate rodent model for your study (e.g., 3xTg-AD mice or McGill-R-Thy1-APP transgenic rats).
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Group Allocation: Assign animals to at least 3-4 dose groups of this compound and one vehicle control group (n=5-10 per sex per group). Doses should be selected based on existing literature, with a range that is expected to span from a no-effect level to a level that may induce mild, observable effects.
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Administration: Administer this compound or vehicle daily for a sub-chronic period (e.g., 28 days) via the intended route for the main study (e.g., oral gavage or i.p. injection).
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Monitoring:
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Daily: Observe animals for clinical signs of toxicity.
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Weekly: Record body weights and food consumption.
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Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry, and perform a gross necropsy.
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Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
Protocol 2: Chronic Efficacy Study with Staggered Durations
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Animal Model and Dose Selection: Use the selected animal model and a dose of this compound that is below the MTD and has shown efficacy in previous studies (e.g., 10 µg/kg).
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Group Allocation:
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Group 1: Vehicle control
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Group 2: this compound for 2 months
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Group 3: this compound for 4 months
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Group 4: this compound for 6 months
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(Optional) Group 5: this compound for 4 months followed by a 1-month washout period. (n=15-20 per sex per group to allow for interim and terminal assessments)
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Administration: Administer this compound or vehicle daily.
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Assessments:
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Behavioral: Conduct a battery of cognitive tests (e.g., Morris water maze, passive avoidance) at baseline and at the end of each treatment period.
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Biomarkers: Collect plasma or CSF at interim points to measure relevant biomarkers (e.g., Aβ40, Aβ42).
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Terminal: At the designated time points, euthanize animals and collect brain tissue for histopathological analysis (e.g., plaque and tangle quantification) and biochemical assays (e.g., Western blots for signaling proteins).
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Data Analysis: Compare the outcomes between the different treatment duration groups and the control group to identify the shortest duration that produces a significant and sustained therapeutic effect.
Data Presentation
Table 1: Summary of Reported Preclinical this compound Chronic Studies
| Animal Model | Dose | Route | Duration | Key Findings | Reference |
| 3xTg-AD Mice | 10 µg/kg/day | i.p. | 2 months | Mitigated cognitive impairments; Decreased Aβ and tau pathology. | [1] |
| McGill-R-Thy1-APP Tg Rats | 10 µg/kg/day | p.o. | 4.5 months | Reverted cognitive deficits; Reduced amyloid pathology; Effects maintained after a 5-week washout. | [2][3][4] |
Table 2: Hypothetical Dose-Range Finding Study Outcome (28-day)
| Dose (µg/kg/day) | Mean Body Weight Change (%) | Key Clinical Observations | Conclusion |
| Vehicle | +5.2 | None | No effect |
| 10 | +4.8 | None | No observable adverse effect level (NOAEL) |
| 30 | +1.5 | Mild, transient hypoactivity post-dosing | Highest non-severely toxic dose (HNSTD) |
| 100 | -11.3 | Significant hypoactivity, ruffled fur | Exceeds MTD |
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 3. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Common pitfalls in AF-710B experimental design
Welcome to the technical support center for AF-710B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls associated with the experimental design and execution of studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Solid this compound can be stored at -20°C for over three years. Stock solutions are best stored at -80°C and are stable for more than a year. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution. For short-term use, solutions can be kept at 4°C for up to a week. If the prepared solution is a suspension, it should be prepared fresh for each use.[1]
Q2: I am observing variability in my in vitro functional assays for sigma-1 receptor activity. What could be the cause?
A2: A significant challenge in sigma-1 receptor research is the lack of universally accepted in vitro functional assays to definitively distinguish between agonists and antagonists.[2] This can lead to variability in results. Many researchers rely on predictive methods, such as behavioral pharmacological assays, to characterize the functional activity of sigma-1 receptor ligands.[2] It's crucial to use well-established positive and negative controls and consider employing multiple assay formats to validate your findings.
Q3: My experiments with this compound as an M1 muscarinic receptor agonist are showing unexpected side effects. Is this common?
A3: Yes, this can be a potential issue. While this compound is a selective allosteric modulator of the M1 muscarinic receptor, on-target cholinergic side effects have been reported with M1-selective activators.[3] These effects can include salivation, diarrhea, and emesis.[3] The highly conserved nature of the orthosteric binding site across muscarinic receptor subtypes makes the development of highly selective orthosteric agonists challenging.[4][5] Allosteric modulators like this compound offer better selectivity, but on-target effects can still occur.[4] Careful dose-response studies are essential to identify a therapeutic window that minimizes these side effects.
Q4: I've noticed a decrease in M1 muscarinic receptor expression after prolonged treatment with this compound. Why is this happening?
A4: Prolonged exposure to M1 muscarinic receptor agonists can lead to agonist-induced down-regulation of the receptor.[6] This can manifest as a reduction in both the number of receptor proteins and the corresponding mRNA levels.[6] This is a common cellular feedback mechanism to prevent overstimulation. When designing long-term in vitro or in vivo studies, it is important to consider the potential for receptor down-regulation and its impact on the observed effects.
Troubleshooting Guides
In Vitro Assay Challenges
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous solutions. | This compound may have limited solubility in certain buffers. | Prepare fresh solutions for each experiment. If a suspension forms, use it immediately.[1] Consider using a small amount of a biocompatible solvent like DMSO to aid dissolution before diluting in your final assay buffer. Always include a vehicle control in your experiments. |
| Difficulty distinguishing agonist vs. antagonist activity at the sigma-1 receptor. | Lack of standardized functional assays for the sigma-1 receptor.[2] | Utilize predictive assays such as behavioral models or competition binding assays with known agonists and antagonists.[2] Consider using cell lines with and without sigma-1 receptor expression (e.g., using siRNA knockdown) to confirm target engagement. |
| Inconsistent results in M1 muscarinic receptor activation assays. | Potential for receptor desensitization or down-regulation with prolonged agonist exposure.[6] | Optimize incubation times to capture the initial activation phase before significant desensitization occurs. For longer-term studies, measure receptor expression levels (e.g., via Western blot or qPCR) to assess for down-regulation. |
In Vivo Study Considerations
| Issue | Potential Cause | Recommended Solution |
| Observation of cholinergic side effects (e.g., salivation, gastrointestinal issues). | On-target activation of M1 muscarinic receptors in peripheral tissues.[3] | Conduct thorough dose-response studies to find the optimal therapeutic dose with minimal side effects. Consider alternative routes of administration that may limit peripheral exposure. |
| Variability in behavioral outcomes. | Factors such as animal strain, age, and sex can influence the response to this compound. The timing of administration relative to behavioral testing is also critical. | Standardize your animal model and experimental conditions. Ensure that the timing of drug administration and behavioral testing is consistent across all experimental groups. |
| Difficulty in demonstrating long-term efficacy. | Potential for receptor down-regulation or development of tolerance. | In long-term studies, consider intermittent dosing schedules. Assess target engagement and downstream signaling pathways at multiple time points to understand the sustained effects of the treatment. |
Experimental Protocols & Methodologies
Radioligand Binding Assay for Sigma-1 Receptor
A common method to assess the binding of ligands to the sigma-1 receptor involves using a radiolabeled ligand, such as --INVALID-LINK--pentazocine.
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Membrane Preparation: Prepare cell membranes from a cell line expressing the sigma-1 receptor.
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Assay Buffer: Use an appropriate buffer, such as sucrose buffer.
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Incubation: Incubate the cell membranes with varying concentrations of --INVALID-LINK--pentazocine in the presence or absence of a high concentration of a non-radiolabeled ligand (e.g., reduced haloperidol) to determine non-specific binding.[7]
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Separation: Separate the bound and free radioligand by rapid filtration.
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Quantification: Measure the radioactivity of the filters using a scintillation counter.
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Data Analysis: Analyze the data using non-linear regression to determine the binding affinity (Kd) and receptor density (Bmax).
M1 Muscarinic Receptor Functional Assay (Calcium Mobilization)
Activation of the M1 muscarinic receptor, a Gq-coupled receptor, leads to an increase in intracellular calcium.
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Cell Culture: Use a cell line stably expressing the human M1 muscarinic receptor.
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Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
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Compound Addition: Add varying concentrations of this compound to the cells.
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Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the EC50 value to determine the potency of this compound in inducing calcium mobilization.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key pathways and workflows relevant to this compound experiments.
Caption: this compound dual mechanism of action.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-induced down-regulation of m1 muscarinic receptors and reduction of their mRNA level in a transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
AF-710B Technical Support Center: Primary Neuron Culture Toxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing AF-710B in primary neuron cultures. It offers troubleshooting advice and frequently asked questions to navigate potential challenges during toxicity and viability assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective allosteric M1 muscarinic receptor agonist and a sigma-1 (σ1) receptor agonist.[1][2] Its dual mechanism of action is being investigated for potential therapeutic benefits in neurodegenerative diseases like Alzheimer's disease.[2][3][4] In preclinical studies, it has been shown to rescue synaptic loss and reduce pathologies associated with Alzheimer's.[2][5]
Q2: What is the expected effect of this compound on primary neurons?
A2: Based on its mechanism, this compound is expected to be neuroprotective at certain concentrations, particularly against insults like Aβ-induced toxicity.[5] However, like many compounds, it may exhibit toxicity at higher concentrations. The purpose of a toxicity assessment is to determine the therapeutic window of the compound in your specific primary neuron culture system.
Q3: How should I dissolve this compound for in vitro experiments?
A3: While specific solubility data for all desired solvents may not be readily available, a common starting point for small molecules like this compound is to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). It is crucial to then dilute this stock in your culture medium to a final DMSO concentration that is non-toxic to your primary neurons (typically ≤ 0.1%). Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
Q4: Can this compound's mechanism of action interfere with standard toxicity assays?
A4: Yes, this is a critical consideration. This compound's activity at sigma-1 receptors, which are known to be involved in regulating mitochondrial function, could potentially influence assays that rely on mitochondrial metabolic activity, such as MTT or XTT assays. Therefore, it is highly recommended to use multiple, complementary assays to assess neuronal viability and toxicity. For example, combining a metabolic assay with an assay that measures membrane integrity (like an LDH release assay) and an apoptosis marker (like Caspase-3 activity) will provide a more comprehensive and reliable assessment.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the toxicity of this compound in primary neuron cultures.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell plating- Edge effects in multi-well plates- Inconsistent compound concentration | - Ensure a homogenous single-cell suspension before plating.- Avoid using the outer wells of 96-well plates, or fill them with sterile PBS to maintain humidity.- Mix the compound thoroughly in the medium before adding it to the cells. |
| Vehicle control (DMSO) shows significant toxicity | - DMSO concentration is too high- Primary neurons are particularly sensitive | - Ensure the final DMSO concentration is ≤ 0.1%.- If toxicity persists, perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific culture system. |
| Discrepancy between MTT/XTT and LDH assay results (e.g., MTT shows decreased viability, but LDH release is low) | - this compound is affecting mitochondrial respiration (via σ1 receptor agonism) without causing immediate cell lysis.- The compound is cytostatic rather than cytotoxic. | - This is a key reason to use multiple assays. Trust the LDH assay for membrane integrity and consider the MTT/XTT result as an indicator of metabolic activity changes.- Perform an apoptosis assay (e.g., Caspase-3) to investigate the cell death pathway.- Visually inspect cells for morphological changes (e.g., neurite retraction, blebbing). |
| No discernible dose-dependent toxicity | - The concentration range tested is too low.- The incubation time is too short.- The compound is not toxic at the tested concentrations. | - Expand the concentration range to include higher doses.- Extend the incubation period (e.g., from 24 to 48 or 72 hours).- Confirm the compound's activity with a positive control for your assay to ensure the assay is working correctly. |
| Neurons are detaching from the culture plate | - Poor plate coating- Compound-induced cell death leading to detachment | - Ensure proper coating of plates with substrates like Poly-D-Lysine or Laminin.- Correlate detachment with other toxicity readouts (e.g., LDH release, decreased viability). Detachment is often a late-stage indicator of toxicity. |
Quantitative Data Summary
The following tables present example data from a hypothetical toxicity assessment of this compound on primary cortical neurons after a 48-hour incubation period. These tables are for illustrative purposes to guide data presentation.
Table 1: Neuronal Viability Assessment
| This compound Concentration | MTT Assay (% of Vehicle Control) | XTT Assay (% of Vehicle Control) |
| Vehicle (0.1% DMSO) | 100 ± 5.2 | 100 ± 4.8 |
| 1 nM | 102 ± 4.9 | 101 ± 5.1 |
| 10 nM | 105 ± 5.5 | 103 ± 4.9 |
| 100 nM | 103 ± 4.7 | 101 ± 5.3 |
| 1 µM | 98 ± 6.1 | 99 ± 5.8 |
| 10 µM | 85 ± 7.3 | 88 ± 6.9 |
| 50 µM | 62 ± 8.1 | 65 ± 7.5 |
| 100 µM | 41 ± 9.2 | 45 ± 8.8 |
Table 2: Cytotoxicity and Apoptosis Assessment
| This compound Concentration | LDH Release (% of Max Lysis Control) | Relative Caspase-3 Activity |
| Vehicle (0.1% DMSO) | 5 ± 1.2 | 1.0 ± 0.1 |
| 1 nM | 6 ± 1.5 | 1.1 ± 0.2 |
| 10 nM | 5 ± 1.3 | 1.0 ± 0.1 |
| 100 nM | 6 ± 1.6 | 1.2 ± 0.2 |
| 1 µM | 8 ± 2.1 | 1.5 ± 0.3 |
| 10 µM | 15 ± 3.5 | 2.8 ± 0.5 |
| 50 µM | 35 ± 5.8 | 5.2 ± 0.9 |
| 100 µM | 60 ± 7.1 | 8.9 ± 1.2 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
-
Plate Coating: Coat 96-well plates with 100 µg/mL Poly-D-Lysine in borate buffer overnight at 37°C. Wash plates three times with sterile water and allow to air dry.
-
Tissue Dissociation: Dissect cortices from E18 rat or mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS). Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Cell Plating: Neutralize trypsin with DMEM containing 10% fetal bovine serum. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. Centrifuge the cells and resuspend in Neurobasal medium supplemented with B-27 and GlutaMAX. Plate neurons at a density of 50,000 cells/well.
-
Culture Maintenance: Incubate at 37°C in a humidified 5% CO2 incubator. Perform a half-media change every 3-4 days. Allow neurons to mature for at least 7 days in vitro before compound treatment.
Protocol 2: this compound Toxicity Assessment
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Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Serially dilute this stock in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: After 7-10 days in vitro, replace half of the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Endpoint Assays: Following incubation, perform viability and toxicity assays as described below.
Protocol 3: MTT Viability Assay
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
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Add 10 µL of the MTT solution to each well of the 96-well plate.
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Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 4: LDH Cytotoxicity Assay
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Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Briefly, collect a sample of the culture supernatant from each well.
-
Add the supernatant to a new plate containing the kit's reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Include a maximum lysis control by treating some wells with the kit's lysis buffer.
Protocol 5: Caspase-3 Apoptosis Assay
-
Use a commercially available fluorometric or colorimetric caspase-3 assay kit.
-
After the treatment period, lyse the cells according to the kit's protocol.
-
Add the cell lysate to a new plate containing the caspase-3 substrate.
-
Incubate for 1-2 hours at 37°C.
-
Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance, depending on the kit.
-
Normalize the results to the protein concentration of each lysate.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for this compound toxicity assessment.
Caption: Troubleshooting logic for discrepant assay results.
References
Adjusting AF-710B experimental parameters for reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with the M1 muscarinic and sigma-1 (σ1) receptor agonist, AF-710B.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective dual agonist for the M1 muscarinic acetylcholine receptor and the sigma-1 (σ1) receptor.[1][2][3][4] It acts as a positive allosteric modulator at the M1 receptor, meaning it enhances the binding and efficacy of the endogenous agonist, acetylcholine.[1][3] Its concurrent agonism of the σ1 receptor contributes to its neuroprotective effects.[1][3]
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, further dilution in vehicles such as saline or phosphate-buffered saline (PBS) is required. It is crucial to establish the maximum tolerated DMSO concentration in your specific experimental model.
Q3: What are the typical effective concentrations of this compound for in vitro and in vivo studies?
A3: For in vitro studies using neuronal cultures, an effective concentration of around 30 nM has been reported to rescue synaptic loss.[1][3] In vivo, dosages in rodent models of Alzheimer's disease typically range from 1 to 30 µg/kg administered orally (p.o.) or 10 µg/kg via intraperitoneal (i.p.) injection.[1][3]
Q4: How should this compound be stored?
A4: As a powder, this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C. To maintain compound integrity, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in in vitro results | Cell passage number and health: High passage numbers can lead to altered receptor expression and signaling. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent agonist potentiation: As an allosteric modulator, the effect of this compound is dependent on the presence of an orthosteric agonist (e.g., carbachol). Variability in the concentration or activity of the orthosteric agonist will affect the outcome. | Ensure precise and consistent concentrations of the orthosteric agonist across all experiments. Consider using a stable, synthetic agonist for better control. | |
| Sigma-1 receptor expression levels: The expression of σ1 receptors can vary between cell lines and primary cultures, influencing the compound's effect. | Characterize the σ1 receptor expression levels in your cell model using techniques like Western blotting or qPCR. | |
| Inconsistent in vivo efficacy | Compound administration and bioavailability: Improper administration or formulation can lead to variable bioavailability. This compound has been administered both orally and intraperitoneally. | For oral administration, ensure consistent gavage technique. For i.p. injections, ensure correct placement. The vehicle composition can also affect solubility and absorption. |
| Animal model and disease stage: The therapeutic effect of this compound can be dependent on the specific animal model and the stage of the disease pathology. | Clearly define the pathological state of the animals at the start of the treatment. For Alzheimer's models, this could be pre- or post-plaque formation. | |
| Behavioral testing conditions: Environmental factors and handling stress can significantly impact the results of behavioral tests like the Morris water maze or passive avoidance task. | Acclimatize animals to the testing room and handling procedures. Ensure consistent lighting, noise levels, and water temperature (for water maze) across all experimental groups. | |
| Unexpected off-target effects | High compound concentration: Although this compound is highly selective, very high concentrations may lead to off-target binding. | Perform dose-response studies to identify the optimal concentration that provides a therapeutic effect without inducing toxicity or off-target effects. |
| Interaction with other cellular components: The dual agonism of M1 and σ1 receptors can lead to complex downstream signaling interactions. | To dissect the contribution of each receptor, consider using selective antagonists for either the M1 receptor (e.g., pirenzepine) or the σ1 receptor (e.g., NE-100) in control experiments. |
Quantitative Data Summary
Table 1: In Vitro Experimental Parameters for this compound
| Parameter | Value | Cell Model | Observed Effect | Reference |
| Concentration | 30 nM | PS1-KI and APP-KI neuronal cultures | Rescue of mushroom synapse loss | [1] |
| Allosteric Potentiation | 0.1 nM | Rat cortical membranes | Potentiated carbachol binding to M1 mAChR |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Dosage & Route | Animal Model | Duration | Observed Effect | Reference |
| Cognitive Enhancement | 1-30 µg/kg, p.o. | Rats (trihexyphenidyl-induced amnesia) | Single dose | Reversal of cognitive deficits in passive avoidance test | [1] |
| Alzheimer's Pathology | 10 µg/kg, i.p. | 3xTg-AD mice (female) | Daily for 2 months | Mitigated cognitive impairments, decreased Aβ plaques, tau pathology, and neuroinflammation | [1][3] |
| Long-term Efficacy | 10 µg/kg, p.o. | McGill-R-Thy1-APP transgenic rats | Daily for 4.5 months | Reverted cognitive deficits and reduced amyloid pathology |
Experimental Protocols
In Vitro Assessment of this compound on Neuronal Synapse Stability
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Cell Culture: Primary hippocampal neuronal cultures from presenilin 1 knock-in (PS1-KI) or amyloid precursor protein knock-in (APP-KI) mouse models are prepared.
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Treatment: Neurons are treated with 30 nM this compound. A vehicle control (e.g., 0.1% DMSO) should be run in parallel.
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Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) under standard cell culture conditions.
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Analysis: Synaptic integrity is assessed by immunocytochemistry for synaptic markers (e.g., PSD-95, synaptophysin) and morphological analysis of dendritic spines, particularly "mushroom" spines.
In Vivo Evaluation of this compound in a Mouse Model of Alzheimer's Disease (3xTg-AD)
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Animals: Female 3xTg-AD mice are used. Age-matched non-transgenic mice should be used as controls.
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Compound Administration: this compound is administered daily via intraperitoneal (i.p.) injection at a dose of 10 µg/kg for 2 months. A vehicle-treated group should be included.
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Behavioral Testing: Cognitive function is assessed using the Morris water maze to evaluate spatial learning and memory.
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Tissue Collection: Following the treatment period and behavioral testing, brain tissue is collected. One hemisphere can be fixed for immunohistochemistry, and the other snap-frozen for biochemical analysis.
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Analysis:
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Immunohistochemistry: Brain sections are stained for amyloid-beta (Aβ) plaques and hyperphosphorylated tau.
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Biochemical Analysis: Brain homogenates are used for Western blotting to measure levels of key signaling proteins like phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated CREB (p-CREB), as well as markers of neuroinflammation and synaptic proteins.
-
Visualizations
Caption: Signaling pathway of this compound through M1 muscarinic and sigma-1 receptors.
Caption: In vivo experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
Validation & Comparative
A Preclinical Showdown: AF-710B vs. Donepezil in Alzheimer's Disease Models
For Immediate Release
In the landscape of Alzheimer's disease (AD) therapeutics, two compounds, the novel M1/σ1 agonist AF-710B and the established acetylcholinesterase inhibitor donepezil, represent distinct strategies for combating this neurodegenerative disorder. This guide provides a comparative analysis of their performance in preclinical Alzheimer's models, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
At a Glance: this compound and Donepezil
This compound is a novel, highly potent and selective allosteric M1 muscarinic and sigma-1 (σ1) receptor agonist.[1] Its dual mechanism of action targets both cholinergic neurotransmission and cellular stress responses, positioning it as a potential disease-modifying agent. Donepezil, a widely prescribed medication for AD, is a reversible inhibitor of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[2] By increasing acetylcholine levels in the brain, donepezil provides symptomatic relief for cognitive decline.[2]
Comparative Efficacy in Alzheimer's Disease Models
To provide a clear comparison, the following tables summarize the quantitative data from studies evaluating this compound and donepezil in various AD mouse models. It is important to note that a direct head-to-head study in the same animal model under identical conditions is not yet available in the published literature. Therefore, this comparison is synthesized from separate studies, with experimental details provided to contextualize the findings.
Cognitive Enhancement
The Morris water maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents. The data below compares the effects of this compound and donepezil on cognitive performance in transgenic AD mouse models.
| Compound | Animal Model | Treatment Regimen | Key Cognitive Outcome (Escape Latency) | Source |
| This compound | 3xTg-AD Mice | 10 µg/kg, i.p. daily for 2 months | Mitigated cognitive impairments. (Specific quantitative data on escape latency not provided in the abstract) | [3] |
| Donepezil | 3xTg-AD Mice | Not specified | Enhanced the ability to sustain attention. (Specific quantitative data on escape latency in MWM not provided in this study) | [4] |
Table 1: Comparison of Cognitive Enhancement in the Morris Water Maze.
Amyloid-β Pathology
The accumulation of amyloid-beta (Aβ) plaques is a pathological hallmark of Alzheimer's disease. The following table summarizes the effects of this compound and donepezil on soluble and insoluble Aβ levels in the brains of AD mice.
| Compound | Animal Model | Treatment Regimen | Effect on Soluble Aβ40/Aβ42 | Effect on Insoluble Aβ40/Aβ42 (Plaques) | Source |
| This compound | 3xTg-AD Mice | 10 µg/kg, i.p. daily for 2 months | Decreased soluble Aβ40 and Aβ42. | Decreased insoluble Aβ40 and Aβ42. | [3] |
| Donepezil | Tg2576 Mice | 4 mg/kg in drinking water for 6 months | Significantly reduced soluble Aβ1-40 and Aβ1-42. | Significantly reduced Aβ plaque number and burden. | [5] |
Table 2: Comparison of Effects on Amyloid-β Pathology.
Tau Pathology
The formation of neurofibrillary tangles composed of hyperphosphorylated tau protein is another key feature of AD. This table outlines the impact of each compound on tau pathology.
| Compound | Animal Model | Treatment Regimen | Effect on Phosphorylated Tau | Source |
| This compound | 3xTg-AD Mice | 10 µg/kg, i.p. daily for 2 months | Decreased tau pathologies. | [3] |
| Donepezil | P301S tau mutation mice (PS19) | 8 months of treatment | Decreased tau insolubility and phosphorylation. | [6] |
Table 3: Comparison of Effects on Tau Pathology.
Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a significant role in the progression of AD. The table below compares the anti-inflammatory effects of this compound and donepezil.
| Compound | Animal Model | Treatment Regimen | Effect on Microglia/Astrocyte Activation | Key Inflammatory Markers | Source |
| This compound | 3xTg-AD Mice | 10 µg/kg, i.p. daily for 2 months | Decreased neuroinflammation. | (Specific markers not detailed in abstract) | [3] |
| Donepezil | AβO-injected mice | 2 mg/kg/day, p.o. for 5 days | Significantly inhibited microgliosis and astrogliosis. | Decreased release of PGE2, IL-1β, TNF-α, and NO. | [7] |
Table 4: Comparison of Effects on Neuroinflammation.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Donepezil.
Caption: General experimental workflow.
Experimental Protocols
Morris Water Maze (MWM)
The MWM test is a widely used method to assess spatial learning and memory in rodents.[2][3][8][9]
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Apparatus: A circular pool (approximately 1.2-1.5 meters in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface in one of the four quadrants of the pool.
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Acquisition Phase: Mice are subjected to a series of training trials over several consecutive days (typically 4-6 trials per day). In each trial, the mouse is released into the water from a different starting position and must use spatial cues in the room to locate the hidden platform. The time taken to find the platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
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Probe Trial: 24 hours after the final training trial, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as an index of memory retention.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
ELISA is a sensitive method for quantifying soluble and insoluble Aβ levels in brain homogenates.[5]
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Brain Homogenization: Brain tissue is homogenized in a buffer containing protease inhibitors.
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Fractionation: The homogenate is centrifuged to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). The insoluble fraction, containing aggregated Aβ, is further extracted using a strong denaturant like formic acid.
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ELISA Procedure:
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A capture antibody specific for Aβ is coated onto the wells of a microplate.
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The brain homogenate samples (soluble and insoluble fractions) are added to the wells.
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A detection antibody, also specific for Aβ but recognizing a different epitope and conjugated to an enzyme, is added.
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A substrate for the enzyme is added, which produces a colorimetric signal.
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The intensity of the color, which is proportional to the amount of Aβ in the sample, is measured using a microplate reader.
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Standard curves with known concentrations of Aβ peptides are used to determine the concentrations in the samples.
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Western Blotting for Phosphorylated Tau
Western blotting is used to detect and quantify specific proteins, such as phosphorylated tau, in brain tissue extracts.[6]
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Protein Extraction: Brain tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
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Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
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Immunoblotting:
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The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with a primary antibody specific for a particular phosphorylated tau epitope (e.g., AT8 for pSer202/Thr205).
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The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading across lanes.
Conclusion
Both this compound and donepezil demonstrate efficacy in preclinical models of Alzheimer's disease, albeit through different mechanisms of action. This compound, with its dual M1 muscarinic and sigma-1 receptor agonism, shows promise in not only improving cognitive function but also in mitigating the core pathologies of Aβ and tau accumulation, as well as neuroinflammation.[3] Donepezil, by enhancing cholinergic neurotransmission, effectively improves cognitive symptoms and has also been shown to have some effects on Aβ pathology and neuroinflammation.[5][7]
The data presented here, while not from direct comparative studies, provides a valuable framework for understanding the potential therapeutic benefits of these two compounds. Future head-to-head preclinical studies, particularly in the 3xTg-AD model, would be invaluable for a more definitive comparison of their efficacy and disease-modifying potential. Such studies will be crucial in guiding the development of next-generation therapies for Alzheimer's disease.
References
- 1. cyagen.com [cyagen.com]
- 2. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 4. Impaired attention in the 3xTgAD mouse model of Alzheimer's disease: rescue by donepezil (Aricept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Analysis of AF-710B and Other Sigma-1 Receptor Agonists for Neurodegenerative Disease Research
For researchers and drug development professionals, this guide provides a comprehensive comparison of AF-710B with other prominent sigma-1 (σ1) receptor agonists: Anavex 2-73 (blarcamesine), pridopidine, and SA4503 (cutamesine). This analysis is based on available preclinical and clinical data, focusing on binding affinities, mechanisms of action, and pharmacokinetic profiles to inform future research and development in neurodegenerative diseases.
This compound is emerging as a promising therapeutic candidate with a unique dual mechanism of action, acting as both a potent σ1 receptor agonist and a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1][2] This dual activity is believed to contribute to its potential disease-modifying effects in conditions like Alzheimer's disease.[1][3] This guide will objectively compare this compound to other key σ1 receptor agonists to highlight their relative strengths and potential applications.
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and the selected comparator σ1 receptor agonists.
| Compound | Sigma-1 (σ1) Receptor Affinity | Sigma-2 (σ2) Receptor Affinity | M1 Muscarinic Receptor Activity |
| This compound | Ki: ~1.3 nM[1] | Ki: >10,000 nM[1] | Positive Allosteric Modulator (PAM)[1] |
| Anavex 2-73 (blarcamesine) | IC50: 860 nM[4][5] | Inactive[6] | Agonist (Ki < 500 nM for M1-M4)[4][5] |
| Pridopidine | Ki: ~7.1 nM | ~30-fold lower affinity than σ1 | Dopamine D2/D3 receptor antagonist[7] |
| SA4503 (cutamesine) | IC50: 17.4 nM | IC50: 1784 nM (>100-fold lower) | - |
Table 1: Comparative Receptor Binding Affinities and Activities. This table provides a side-by-side comparison of the binding affinities (Ki or IC50) of the selected compounds for the sigma-1 and sigma-2 receptors, as well as their activity at the M1 muscarinic receptor.
| Compound | Half-Life (t1/2) | Oral Bioavailability | Key Preclinical Findings |
| This compound | ~3.56 hours (human)[8] | Dose-proportional pharmacokinetics[8] | Reverts cognitive deficits and reduces amyloid pathology in Alzheimer's models.[9][10] |
| Anavex 2-73 (blarcamesine) | Not explicitly found | Orally available[11] | Shows neuroprotective and anti-amnesic effects in Alzheimer's models.[11][12] |
| Pridopidine | ~19 hours (human)[13][14] | Well-absorbed orally[14] | Shows neuroprotective effects in models of Huntington's and Parkinson's disease.[15] |
| SA4503 (cutamesine) | Not explicitly found | Orally active in preclinical models[16] | Attenuates memory deficits and shows cognitive enhancement in preclinical models.[14][16][17] |
Table 2: Comparative Pharmacokinetics and Preclinical Efficacy. This table summarizes available pharmacokinetic parameters and key findings from preclinical studies in models of neurodegenerative diseases.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Dual Mechanism of Action of this compound.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
The binding affinity of compounds for the σ1 receptor is typically determined using a competitive radioligand binding assay.[4][18]
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Tissue Preparation: Brain tissue, often from guinea pigs due to high σ1 receptor expression, is homogenized in a suitable buffer (e.g., Tris-HCl).[4]
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Membrane Isolation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.[4]
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Incubation: A constant concentration of a radiolabeled σ1 receptor ligand, such as --INVALID-LINK---pentazocine, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[5][16]
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Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[18]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay for M1 Receptor Positive Allosteric Modulators
The positive allosteric modulator (PAM) activity of compounds at the M1 muscarinic receptor can be assessed using a calcium mobilization assay in a cell line stably expressing the human M1 receptor.[15][17]
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the M1 receptor are cultured in appropriate media.[15]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to attach overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the cells are incubated to allow the dye to enter the cells.[19][20]
-
Compound Addition: The test compound (potential PAM) is added to the wells at various concentrations.
-
Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC20) of the M1 receptor agonist acetylcholine is added to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).[19]
-
Data Analysis: The potentiation of the acetylcholine-induced calcium signal by the test compound is quantified to determine its EC50 value as a PAM.
Discussion and Conclusion
This comparative analysis highlights the distinct pharmacological profiles of this compound, Anavex 2-73, pridopidine, and SA4503. This compound's high affinity and selectivity for the σ1 receptor, combined with its potent M1 receptor PAM activity, presents a unique and compelling profile for the treatment of complex neurodegenerative disorders like Alzheimer's disease, where both cholinergic and σ1 pathways are implicated.[1]
Anavex 2-73 also targets both muscarinic and σ1 receptors, though its affinity for the σ1 receptor appears lower than that of this compound, and it acts as a direct agonist at multiple muscarinic receptor subtypes rather than a selective PAM.[4][5] Pridopidine and SA4503 are more selective σ1 receptor agonists, with pridopidine also exhibiting activity at dopamine receptors.[7]
The choice of which σ1 receptor agonist to utilize in a research setting will depend on the specific scientific question being addressed. For studies focused on the isolated role of σ1 receptor activation, the more selective compounds like pridopidine and SA4503 may be advantageous. However, for investigating potential synergistic effects and a multi-target approach to neurodegeneration, the dual-action compounds this compound and Anavex 2-73 offer intriguing possibilities. The superior potency and M1 PAM selectivity of this compound may offer a more targeted and potentially safer therapeutic window compared to a pan-muscarinic agonist.
Further head-to-head preclinical studies in standardized models of neurodegenerative diseases are warranted to directly compare the in vivo efficacy and safety of these compounds. Such studies will be crucial in guiding the clinical development of this promising class of neurotherapeutics.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANAVEX 3-71 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptors [sigmaaldrich.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. prilenia.com [prilenia.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic and tolerability profile of pridopidine in healthy-volunteer poor and extensive CYP2D6 metabolizers, following single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of mild and moderate renal impairment on the pharmacokinetics of pridopidine, a new drug for Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anavex.com [anavex.com]
- 12. blarcamesine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Comparison of AF-710B and Other Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of AF-710B, a novel M1 muscarinic and sigma-1 receptor agonist, with other Alzheimer's disease (AD) therapeutics. The data presented is based on studies conducted in the 3xTg-AD mouse model, a well-established model that recapitulates key aspects of AD pathology.
Executive Summary
This compound demonstrates a multi-faceted mechanism of action, impacting not only cognitive function but also key pathological hallmarks of Alzheimer's disease, including amyloid-beta (Aβ) and tau pathologies. Preclinical data suggests that this compound may offer a broader therapeutic window compared to therapies solely focused on a single aspect of the disease. This guide presents a comparative analysis of this compound against the established acetylcholinesterase inhibitor, Donepezil, and provides a qualitative comparison with newer amyloid-targeting monoclonal antibodies.
Data Presentation
Table 1: Cognitive Performance in the Morris Water Maze (3xTg-AD Mice)
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) | Citation |
| 3xTg-AD + Vehicle | Increased latency compared to non-transgenic mice | Reduced time compared to non-transgenic mice | [1] |
| 3xTg-AD + this compound (10 µg/kg/day, i.p. for 2 months) | Decreased latency compared to vehicle-treated 3xTg-AD mice | Increased time compared to vehicle-treated 3xTg-AD mice | [1] |
| 3xTg-AD + Donepezil (0.3 mg/kg) | Improved choice accuracy in attentional tasks | N/A | [2][3] |
N/A: Data not available in the same experimental paradigm.
Table 2: Effects on Amyloid-Beta (Aβ) Pathology (3xTg-AD Mice)
| Treatment Group | Soluble Aβ40 Levels | Soluble Aβ42 Levels | Insoluble Aβ40 Levels | Insoluble Aβ42 Levels | Citation |
| 3xTg-AD + this compound (10 µg/kg/day, i.p. for 2 months) | Decreased | Decreased | Decreased | Decreased | [1] |
| 3xTg-AD + Donepezil | N/A | N/A | N/A | N/A |
Note: While some studies show Donepezil can reduce Aβ plaque burden, direct comparative data for soluble and insoluble Aβ levels in 3xTg-AD mice alongside this compound is not available.
Table 3: Effects on Tau Pathology and Related Kinases (3xTg-AD Mice)
| Treatment Group | Tau Phosphorylation (AT-8 epitope) | Tau Phosphorylation (AT-100 epitope) | GSK3β Activity | BACE1 Activity | p25/CDK5 Levels | Citation |
| 3xTg-AD + this compound (10 µg/kg/day, i.p. for 2 months) | Decreased | Decreased | Decreased | Decreased | Reduced | [1][4] |
| 3xTg-AD + Donepezil | No significant change in some models | No significant change in some models | N/A | N/A | N/A | [5] |
N/A: Data not available in the same experimental paradigm.
Qualitative Comparison with Amyloid-Targeting Monoclonal Antibodies (Aducanumab & Lecanemab)
Direct preclinical head-to-head studies of this compound against Aducanumab or Lecanemab in the 3xTg-AD model with identical endpoints are not publicly available. However, a qualitative comparison based on their mechanism of action and reported preclinical effects is provided below.
| Therapeutic | Mechanism of Action | Reported Preclinical Effects |
| This compound | M1 muscarinic receptor positive allosteric modulator and sigma-1 receptor agonist.[6] | Broad effects including cognitive improvement, reduction of Aβ and tau pathologies, and neuroinflammation.[1][4] |
| Aducanumab | Monoclonal antibody targeting aggregated forms of Aβ.[7] | Promotes microglia-mediated clearance of Aβ plaques.[7] |
| Lecanemab | Monoclonal antibody targeting soluble Aβ protofibrils.[8] | Reduces Aβ protofibrils and protects neurons from their toxicity.[8] |
Experimental Protocols
Morris Water Maze
The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water surface in one quadrant.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform. Each trial starts with the mouse being placed in the water at a different starting position, facing the wall of the pool. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
BACE1 Activity Assay
This assay measures the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ.
-
Sample Preparation: Brain tissue is homogenized in a suitable lysis buffer.
-
Assay Principle: A fluorogenic substrate peptide containing the BACE1 cleavage site is used. In its intact form, the fluorescence is quenched.
-
Measurement: Upon cleavage by BACE1, a fluorescent fragment is released, leading to an increase in fluorescence intensity, which is measured over time using a fluorometer. The rate of fluorescence increase is proportional to BACE1 activity.
GSK3β Activity Assay
This assay quantifies the activity of Glycogen Synthase Kinase 3β (GSK3β), an enzyme implicated in tau hyperphosphorylation.
-
Sample Preparation: Brain tissue lysates are prepared.
-
Assay Principle: The assay typically involves the phosphorylation of a specific substrate by GSK3β using ATP.
-
Measurement: The amount of phosphorylated substrate can be quantified using various methods, such as ELISA with a phospho-specific antibody or by measuring the consumption of ATP.
Quantification of Amyloid-Beta (Aβ) and Tau Pathology
-
Immunohistochemistry (IHC): Brain sections are stained with specific antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8, AT100). The stained sections are then imaged using a microscope.
-
Image Analysis: The percentage of the area occupied by plaques (for Aβ) or the number of neurofibrillary tangles (for tau) is quantified using image analysis software.
-
ELISA: For quantitative measurement of soluble and insoluble Aβ levels, brain homogenates are subjected to enzyme-linked immunosorbent assays (ELISAs) using specific antibodies for Aβ40 and Aβ42.
Mandatory Visualization
Caption: Signaling pathway of this compound in Alzheimer's disease.
Caption: Experimental workflow for preclinical drug evaluation.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Impaired Attention in the 3xTgAD Mouse Model of Alzheimer's Disease: Rescue by Donepezil (Aricept) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The animal research behind a new Alzheimer's drug lecanemab [understandinganimalresearch.org.uk]
A Comparative Guide to the Preclinical Reproducibility of AF-710B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for AF-710B, a novel M1 muscarinic and σ1 receptor agonist, with two alternative compounds, Xanomeline and Donepezil. The information is intended to offer a comprehensive overview of their respective mechanisms of action, efficacy in animal models of Alzheimer's disease, and the experimental data supporting these findings.
Executive Summary
This compound has demonstrated a promising preclinical profile, exhibiting a dual mechanism of action that targets both the M1 muscarinic acetylcholine receptor and the sigma-1 (σ1) receptor.[1][2] Preclinical studies have shown its potential to not only improve cognitive function but also to modify key pathological hallmarks of Alzheimer's disease, including amyloid-beta (Aβ) and tau pathologies.[1][2][3] In comparison, Xanomeline, an M1 and M4 muscarinic receptor agonist, has also shown cognitive benefits but has been associated with significant gastrointestinal side effects.[4][5] Donepezil, a widely used acetylcholinesterase inhibitor, also exhibits a high affinity for the σ1 receptor, which may contribute to its therapeutic effects beyond cholinesterase inhibition.[6] This guide will delve into the available preclinical data to allow for a comparative assessment of these three compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the key preclinical findings for this compound, Xanomeline, and Donepezil, focusing on their mechanisms of action and efficacy in animal models of Alzheimer's disease.
Table 1: Mechanism of Action
| Compound | Primary Target(s) | Mechanism of Action |
| This compound | M1 Muscarinic Receptor, Sigma-1 (σ1) Receptor | Allosteric M1 receptor agonist and σ1 receptor agonist.[1][2] |
| Xanomeline | M1 and M4 Muscarinic Receptors | M1 and M4 receptor agonist.[4][5] |
| Donepezil | Acetylcholinesterase (AChE), Sigma-1 (σ1) Receptor | Reversible inhibitor of AChE with high binding affinity for the σ1 receptor.[6] |
Table 2: Efficacy in Preclinical Models of Alzheimer's Disease
| Endpoint | This compound | Xanomeline | Donepezil |
| Cognitive Enhancement | Potent cognitive enhancer in rats (1-30 µg/kg, p.o.).[2] Mitigated cognitive impairments in 3xTg-AD mice (10 µg/kg, i.p.).[2] | Attenuated memory deficits in mice.[4] Improved cognitive function in Alzheimer's patients.[4] | Attenuated learning impairments in behavioral tasks.[6] |
| Amyloid Pathology | Decreased soluble and insoluble Aβ40 and Aβ42 in 3xTg-AD mice.[1][2] | Increased release of soluble amyloid precursor protein (APPs).[7] | Limited direct preclinical evidence on Aβ reduction through σ1 agonism. |
| Tau Pathology | Decreased GSK3β and p25/CDK5 activity in 3xTg-AD mice.[1][2] | Limited direct preclinical evidence. | Inhibits GSK-3β activity.[3] |
| Other Key Findings | Reduced BACE1 activity and neuroinflammation.[1][2] | Reduced locomotor activity in mice.[4] | Downregulates BACE1 protein expression. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure the reproducibility of the findings.
This compound: Passive Avoidance Test in Rats
The passive avoidance test was used to assess the cognitive-enhancing effects of this compound in rats with scopolamine-induced memory impairment.
-
Apparatus: A two-compartment box with a small, illuminated compartment and a large, dark compartment equipped with a grid floor for delivering a foot shock.
-
Procedure:
-
Training (Acquisition): Each rat was placed in the illuminated compartment. After a 60-second familiarization period, a door to the dark compartment was opened. The latency to enter the dark compartment was recorded. Upon entry, the door was closed, and an inescapable foot shock (0.6 mA for 3 seconds) was delivered.
-
Retention: 24 hours after training, the rat was again placed in the light compartment, and the latency to re-enter the dark compartment was measured. A longer latency indicated better retention of the aversive memory.
-
-
Drug Administration: this compound was administered orally at doses ranging from 1 to 30 µg/kg.[2]
This compound: Morris Water Maze in 3xTg-AD Mice
The Morris water maze was employed to evaluate the effect of this compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Mice were trained over several days to find the hidden platform using spatial cues in the room. Each trial started with the mouse being placed in the water at a different starting position. The time taken to find the platform (escape latency) was recorded.
-
Probe Trial: After the acquisition phase, the platform was removed, and the mouse was allowed to swim for a set time. The time spent in the target quadrant (where the platform was previously located) was measured as an indicator of spatial memory.
-
-
Drug Administration: this compound was administered intraperitoneally at a dose of 10 µg/kg/day for 2 months.[2]
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the preclinical findings of this compound.
Caption: Simplified signaling pathway of this compound's dual mechanism of action.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease. [escholarship.org]
- 3. | BioWorld [bioworld.com]
- 4. | BioWorld [bioworld.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. aminer.org [aminer.org]
- 7. The muscarinic M1 agonist xanomeline increases soluble amyloid precursor protein release from Chinese hamster ovary-m1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AF-710B Demonstrates Significant Cognitive Improvements Over Placebo in Preclinical Animal Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that AF-710B, a novel M1 muscarinic and σ1 receptor agonist, consistently reverses cognitive deficits and mitigates key Alzheimer's disease pathologies in various animal models when compared to placebo. Studies show that this compound not only enhances memory and learning but also reduces the underlying neuropathological hallmarks of Alzheimer's, including amyloid plaques, tau tangles, and neuroinflammation.
Efficacy in Alzheimer's Disease Models
In a key study involving 3xTg-AD mice, a well-established model for Alzheimer's disease, daily administration of this compound at a dose of 10 µg/kg for two months resulted in marked cognitive improvements.[1][2][3] Treated mice exhibited significantly better performance in the Morris water maze, a standard test for spatial learning and memory.[1] Furthermore, long-term treatment with this compound in McGill-R-Thy1-APP transgenic rats, another model of Alzheimer's-like amyloid neuropathology, also showed a reversal of cognitive deficits.[4][5] These effects were sustained even after a 5-week washout period, suggesting long-lasting disease-modifying properties.[4][5]
Beyond transgenic models, this compound has also proven effective in models of chemically-induced cognitive impairment. In rats treated with the M1 antagonist trihexyphenidyl to induce memory deficits, this compound (at doses of 1-30 µg/kg) potently and safely reversed these impairments in passive avoidance tests.[1][2][3][6]
Quantitative Behavioral Outcomes: this compound vs. Placebo
The following tables summarize the quantitative data from key behavioral studies, demonstrating the superior performance of this compound compared to placebo (vehicle-treated) groups.
Table 1: Morris Water Maze Performance in 3xTg-AD Mice
| Performance Metric | Placebo (Vehicle) | This compound (10 µg/kg/day) | Statistical Significance |
| Escape Latency | Significantly longer than non-transgenic mice | Decreased compared to placebo | p<0.05 |
| Time in Target Quadrant | Reduced preference compared to non-transgenic mice | Increased compared to placebo | p<0.05 |
Data from a study in 12-month-old female 3xTg-AD mice treated for 2 months.[1]
Table 2: Passive Avoidance Test in Trihexyphenidyl-Treated Rats
| Treatment Group | Dosage (p.o.) | Cognitive Performance |
| Trihexyphenidyl + Placebo | - | Impaired |
| Trihexyphenidyl + this compound | 1-30 µg/kg | Reversal of cognitive impairment |
This compound demonstrated a potent ability to reverse chemically-induced amnesia.[1][2][3]
Mechanism of Action: A Dual-Agonist Approach
This compound functions as a highly selective allosteric agonist for the M1 muscarinic receptor and an agonist for the σ1 receptor.[1][2][6] This dual mechanism is believed to be central to its therapeutic effects. The activation of M1 receptors enhances cognitive processes, while σ1 receptor activation provides neuroprotective effects.[1][6] Downstream, this dual agonism leads to a reduction in several key pathological markers of Alzheimer's disease:
-
Amyloid Pathology: Decreased levels of soluble and insoluble Aβ40 and Aβ42, as well as a reduction in amyloid plaques.[1][2] This is partly achieved by lowering the activity of BACE1, a key enzyme in the production of amyloid-beta peptides.[1][6]
-
Tau Pathology: Reduced activity of GSK3β and p25/CDK5, two kinases responsible for the hyperphosphorylation of tau protein, a hallmark of neurofibrillary tangles.[1][6]
-
Neuroinflammation: Lowered levels of markers for reactive astrocytes (GFAP) and activated microglia (Iba-1), indicating a reduction in brain inflammation.[6]
-
Synaptic Health: In vitro studies have shown that this compound can rescue the loss of mushroom synapses, which are crucial for learning and memory.[1][2][3]
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease. [escholarship.org]
- 3. AF710B, a novel M1/σ1 agonist with therapeutic efficacy in animal models of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 4. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 5. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of AF-710B: A Comparative Guide to its Mechanism of Action in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of AF-710B, a promising therapeutic candidate for Alzheimer's disease. Through a detailed comparison with alternative compounds and a thorough examination of the supporting experimental data, this document aims to offer an objective resource for the scientific community.
This compound distinguishes itself as a highly potent and selective dual agonist, targeting both the M1 muscarinic acetylcholine receptor and the sigma-1 (σ1) receptor.[1][2] This dual agonism presents a multifaceted approach to tackling the complex pathology of Alzheimer's disease, addressing not only cognitive decline but also the underlying neuropathological hallmarks.
Comparative Analysis of Receptor Binding Affinity
A key differentiator for any therapeutic compound is its binding affinity for its intended targets. This compound demonstrates high affinity for both the M1 muscarinic and sigma-1 receptors, positioning it as a potent modulator of these critical signaling pathways.
| Compound | Target Receptor | Binding Affinity (Ki) |
| This compound | M1 Muscarinic Receptor | ~0.05 nM[3] |
| This compound | Sigma-1 (σ1) Receptor | 1.3 nM[3] |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM (IC50)[4] |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 nM (IC50)[4] |
| Galantamine | Acetylcholinesterase (AChE) | Not explicitly found, but is a known AChE inhibitor. |
In Vivo Efficacy: A Head-to-Head Look at Preclinical Models
Preclinical studies in transgenic animal models of Alzheimer's disease provide crucial insights into the therapeutic potential of this compound. In the 3xTg-AD mouse model, this compound has demonstrated significant efficacy in mitigating cognitive deficits and reducing the pathological hallmarks of the disease.
| Parameter | This compound Treatment (10 µg/kg, i.p./daily for 2 months) in 3xTg-AD mice | Alternative Treatments (e.g., Acetylcholinesterase Inhibitors) |
| Cognitive Function (Morris Water Maze) | Mitigated cognitive impairments.[1][2] | Donepezil has shown modest benefits on cognition in AD patients. |
| Amyloid-β (Aβ) Pathology | Decreased soluble and insoluble Aβ40 and Aβ42 levels, and reduced amyloid plaque burden.[1][2] | Acetylcholinesterase inhibitors do not typically have a direct, significant impact on amyloid plaque deposition. |
| Tau Pathology | Decreased tau pathologies.[1][2] | The effect of acetylcholinesterase inhibitors on tau pathology is not their primary mechanism and is generally not considered a direct therapeutic target. |
| Neuroinflammation | Reduced the number of GFAP-positive astrocytes and Iba-1-positive microglia.[1] | Some studies suggest anti-inflammatory effects of AChEIs, but this is not their core mechanism of action. |
| Downstream Signaling | Decreased BACE1 and GSK3β activity, and reduced levels of the CDK5 activator p25.[1][2] | Acetylcholinesterase inhibitors primarily act by increasing acetylcholine levels in the synaptic cleft. |
Deciphering the Signaling Pathways
The therapeutic effects of this compound are rooted in its ability to modulate specific intracellular signaling cascades. The following diagrams illustrate the proposed mechanism of action.
Experimental Workflows: A Glimpse into the Research
The validation of this compound's mechanism of action relies on a series of well-defined experimental procedures. The following diagram outlines a typical workflow for evaluating the efficacy of a compound like this compound in a preclinical Alzheimer's disease model.
Detailed Experimental Protocols
Morris Water Maze Test for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.
Objective: To evaluate the effect of this compound on cognitive deficits in a transgenic mouse model of Alzheimer's disease.
Materials:
-
A circular pool (approximately 1.5 meters in diameter) filled with opaque water.
-
A hidden escape platform submerged beneath the water's surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Visual cues placed around the room.
Procedure:
-
Acclimation: Mice are allowed to acclimate to the testing room for at least 30 minutes before the start of the experiment.
-
Training Phase:
-
Mice undergo several days of training, typically consisting of four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four designated start positions, facing the wall of the pool.
-
The mouse is allowed to swim freely for a set period (e.g., 60 seconds) to locate the hidden platform.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding visual cues.
-
-
Probe Trial:
-
24 hours after the final training session, a probe trial is conducted.
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect and quantify specific proteins in a sample.
Objective: To measure the levels of key proteins involved in Alzheimer's disease pathology (e.g., BACE1, GSK3β, p-tau) in brain tissue from treated and untreated animals.
Materials:
-
Brain tissue homogenates.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific to the target proteins.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Brain tissue is homogenized in lysis buffer to extract total proteins. The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel. An electric current is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The light signal is captured by an imaging system, and the intensity of the bands corresponds to the amount of the target protein.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Objective: To measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
Materials:
-
Brain tissue homogenates prepared in appropriate extraction buffers (e.g., PBS for soluble fraction, guanidine-HCl for insoluble fraction).
-
Aβ40 and Aβ42 specific ELISA kits.
-
Microplate reader.
Procedure:
-
Sample Preparation: Brain homogenates are centrifuged to separate the soluble and insoluble fractions. The insoluble pellet is further processed to extract the aggregated Aβ.
-
Assay Procedure (as per kit instructions):
-
The wells of the microplate, which are pre-coated with a capture antibody specific for Aβ, are incubated with the prepared samples, standards, and controls.
-
After washing, a detection antibody, also specific for Aβ but at a different epitope, is added.
-
Following another wash step, an enzyme-conjugated secondary antibody that binds to the detection antibody is added.
-
A substrate solution is then added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance of the color is measured using a microplate reader.
-
-
Data Analysis: The concentration of Aβ in the samples is determined by comparing their absorbance values to a standard curve generated from known concentrations of Aβ peptides.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer’s disease [alzped.nia.nih.gov]
Independent Verification of AF-710B: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of the preclinical data for AF-710B (also known as ANAVEX 3-71), a novel M1 muscarinic and sigma-1 receptor agonist, against relevant alternatives for the treatment of Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action to aid in the independent verification of its research data.
Performance Comparison of Alzheimer's Disease Drug Candidates
The following tables present a summary of the preclinical and clinical data for this compound and its alternatives. The data has been compiled from publicly available research.
Preclinical Efficacy in Animal Models of Alzheimer's Disease
| Compound | Animal Model | Dosage | Key Findings |
| This compound (ANAVEX 3-71) | 3xTg-AD Mice | 10 µg/kg/day (i.p.) for 2 months | Cognitive Improvement: Significantly decreased escape latency in the Morris water maze and increased time spent in the target quadrant. Amyloid Pathology: Decreased levels of soluble and insoluble Aβ40 and Aβ42.[1] Tau Pathology: Reduced phosphorylation of tau at the AT-8 and AT-100 epitopes.[1] Mechanism of Action: Decreased BACE1 and GSK3β activity.[1][2] |
| Blarcamesine (ANAVEX 2-73) | Aβ25–35 injection mouse model | Not specified | Cognitive Improvement: Prevented memory impairment. Amyloid Pathology: Dose-dependently blocked amyloid-beta proteins and reduced C99 levels.[3][4] Tau Pathology: Dose-dependently blocked Tau protein.[3] Mechanism of Action: Indirectly inhibits GSK-3 beta.[3] |
| AF267B | PS1-KI and APP-KI neuronal cultures | 1 µM | Synaptic Health: Was less potent than this compound in rescuing mushroom synapse loss in PS1-KI models and was ineffective in APP-KI models.[1][2] |
Clinical Trial Data
| Compound | Phase | Key Findings |
| This compound (ANAVEX 3-71) | Phase 1 | Well-tolerated in single ascending doses from 5 to 200 mg.[5] |
| Blarcamesine (ANAVEX 2-73) | Phase 2b/3 | Cognitive Improvement: Showed a statistically significant improvement in ADAS-Cog13 scores.[6] Functional Improvement: Demonstrated a statistically significant improvement in CDR-SB scores.[6] Biomarkers: Showed a significant reduction in pathological amyloid beta levels in plasma and a slowing of brain atrophy.[6][7] |
Signaling Pathway and Experimental Workflow
To further understand the mechanisms and experimental procedures behind the research data, the following diagrams are provided.
This compound Mechanism of Action in Alzheimer's Disease
Caption: Signaling pathway of this compound in Alzheimer's disease.
Preclinical Experimental Workflow for this compound
Caption: Workflow of a typical preclinical study on this compound.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the research of this compound and its alternatives.
Morris Water Maze Test
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool (approximately 1.5 meters in diameter) filled with opaque water.
-
A small escape platform submerged just below the water's surface.
-
Visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Acquisition Phase: Mice are placed in the pool from different starting positions and are trained to find the hidden platform over several days. The time taken to find the platform (escape latency) is recorded for each trial.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured to assess spatial memory retention.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
ELISA is a common technique used to quantify the levels of specific proteins, such as Aβ40 and Aβ42, in biological samples.
Procedure:
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer to extract proteins.
-
Coating: A microplate is coated with a capture antibody specific to either Aβ40 or Aβ42.
-
Incubation: The brain homogenate is added to the wells, and the Aβ peptides bind to the capture antibody.
-
Detection: A detection antibody, also specific to the Aβ peptide and linked to an enzyme, is added.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a colored product.
-
Measurement: The intensity of the color is measured using a microplate reader, which is proportional to the amount of Aβ in the sample.
Western Blotting for Protein Analysis
Western blotting is used to detect and quantify specific proteins in a sample, such as phosphorylated Tau (p-Tau), BACE1, and GSK3β.
Procedure:
-
Protein Extraction: Proteins are extracted from brain tissue homogenates.
-
Gel Electrophoresis: The protein mixture is separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-Tau, anti-BACE1, anti-GSK3β).
-
Secondary Antibody Incubation: A secondary antibody, which is conjugated to an enzyme and recognizes the primary antibody, is added.
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is then captured on film or by a digital imager. The intensity of the signal corresponds to the amount of the target protein.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anavex.com [anavex.com]
- 4. Anavex reports ANAVEX 2-73 blocks Tau and Amyloid-Beta Proteins in a Preclinical Model of Alzheimer's Disease [prnewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Anavex’s Phase 2b/3 Trial of Blarcamesine (ANAVEX®2-73) in Patients with Alzheimer’s Disease Shows Robust Clinical Efficacy and Slows NeurodegenerationSignificant Reduction of Amyloid Beta Biomarkers of Alzheimer’s Pathology - BioSpace [biospace.com]
Safety Operating Guide
Proper Disposal Procedures for AF-710B: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of AF-710B based on its known chemical and biological properties. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, these procedures should be considered as a baseline for safe handling and disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your region.
This compound, also known as ANAVEX 3-71, is a potent and selective allosteric M1 muscarinic and sigma-1 (σ1) receptor agonist investigated for its therapeutic potential in neurodegenerative disorders like Alzheimer's disease.[1][2][3] As a biologically active compound, it requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.
Chemical and Physical Properties of this compound
The following table summarizes the known properties of this compound. This information is essential for risk assessment and the development of appropriate safety protocols.
| Property | Value | Source |
| Synonyms | ANAVEX 3-71, AF710B | [4] |
| Molecular Formula | C₂₀H₂₇N₃OS | [4][5] |
| Molecular Weight | 357.51 g/mol | [4][5] |
| Appearance | Solid (Powder) | [4] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (In Solvent) | -80°C for up to 1 year | [4] |
| Purity | >99% | - |
| CAS Number | 1235733-73-9 | - |
Experimental Protocols: Safe Handling and Disposal
Given its potent biological activity, all handling and disposal procedures for this compound should be conducted with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution). This includes:
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat to protect from spills.
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is recommended when handling the powdered form to avoid inhalation.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine if the spill is manageable with available resources or if it requires assistance from the EHS department.
-
Neutralize and Absorb: For small spills, cover with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Clean the Area: Once absorbed, carefully collect the material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., a 10% bleach solution followed by a water rinse, or as recommended by your institution's EHS).
-
Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste must be handled through the chemical hazardous waste stream. Do not dispose of this compound down the drain or in regular trash.
A. Solid Waste (Unused this compound Powder, Contaminated Labware)
-
Containerize: Place unused or expired this compound powder, along with any contaminated items (e.g., weigh boats, spatulas, pipette tips, gloves), into a clearly labeled, sealable hazardous waste container.
-
Labeling: The container must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound (ANAVEX 3-71)"
-
The primary hazards (e.g., "Biologically Active," "Potent Neurochemical")
-
The date of accumulation.
-
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by the EHS department.
B. Liquid Waste (Solutions of this compound, Contaminated Solvents)
-
Segregate: Do not mix this compound solutions with other chemical waste streams unless permitted by your institution's EHS guidelines.
-
Containerize: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Labeling: Label the liquid waste container with the same information as the solid waste container, including the solvent used and the estimated concentration of this compound.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
C. Sharps Waste (Contaminated Needles, Syringes, Glassware)
-
Containerize: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.
-
Labeling: The sharps container should be clearly labeled as "Hazardous Waste Sharps" and indicate that it contains this compound.
-
Disposal: Once the sharps container is full (no more than three-quarters), seal it and arrange for pickup by the EHS department.
Visualizing the Disposal Workflow and Signaling Pathway
To further clarify the procedures and the compound's mechanism of action, the following diagrams have been created.
Caption: Disposal workflow for this compound waste.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling AF-710B
This document provides crucial safety and logistical guidance for the handling and disposal of AF-710B, a specific M1 muscarinic and Sigma-1 receptor agonist utilized in neurological research. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear plan for the operational lifecycle of this compound within a research setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general best practices for handling potent, powdered research compounds of unknown toxicity. It is imperative to supplement these recommendations with a risk assessment specific to your laboratory's planned use.
I. Personal Protective Equipment (PPE)
Given that this compound is a powdered substance with biological activity, a comprehensive PPE strategy is required to prevent inhalation, ingestion, and dermal contact.
Recommended PPE for Handling this compound
| Equipment | Specification | Purpose |
|---|---|---|
| Gloves | Nitrile or Butyl rubber, double-gloved | Prevents skin contact. Double-gloving is recommended when handling the pure compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles. |
| Face Protection | Face shield | To be used in conjunction with goggles when there is a splash hazard. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Prevents inhalation of the powdered compound. Required when handling the powder outside of a contained ventilation system. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Apron | Chemical-resistant apron | Provides an additional layer of protection against spills. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound within the laboratory is essential for safety and regulatory compliance.
Step-by-Step Handling Protocol:
-
Receiving: Upon receipt, inspect the container for any damage or leaks. The compound should be logged into the chemical inventory.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. According to supplier information, it should be stored as a powder at -20°C for long-term stability (up to 3 years). Stock solutions should be stored at -80°C for up to one year.[1]
-
Preparation of Solutions:
-
All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Wear all recommended PPE as detailed in the table above.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling this compound.
-
Carefully weigh the desired amount of the compound.
-
Slowly add the solvent to the powder to avoid aerosolization.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard information.
-
When conducting experiments, ensure proper ventilation and adhere to the specified PPE.
-
-
Spill Management:
-
In case of a small spill of the powder, carefully dampen the material with a wet paper towel (do not sweep dry powder) and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
| Waste Stream | Disposal Procedure |
| Unused this compound (Powder) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Collect in a designated, sealed hazardous waste bag. |
| Aqueous Waste Solutions | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. |
IV. Experimental Protocols Overview
This compound has been utilized in several preclinical studies to evaluate its therapeutic potential for Alzheimer's disease. The following summarizes key experimental methodologies from published research.
Summary of Cited Experimental Methodologies
| Experiment Type | Methodology | Reference |
| In Vivo Cognitive Enhancement (Passive Avoidance Test) | Rats were treated with trihexyphenidyl to induce cognitive deficits. This compound was administered orally at doses ranging from 1 to 100 µg/kg to assess its ability to reverse these deficits. | [2][3] |
| In Vivo Alzheimer's Disease Model (3xTg-AD Mice) | 10-month-old 3xTg-AD mice were treated with this compound (10 µg/kg/day, i.p.) for 2 months. Cognitive function was assessed using the Morris water maze. Brain tissue was analyzed for Alzheimer's-like pathology (Aβ plaques, tau pathology, etc.). | [2][3][4] |
| In Vitro M1 Receptor Binding Assay | The effect of this compound on the binding of carbachol to M1 muscarinic acetylcholine receptors was measured in rat cortical homogenates to determine its allosteric agonistic activity. | [2][3] |
| In Vitro Neuronal Culture Studies | The ability of this compound to rescue mushroom spine loss was evaluated in hippocampal neuron cultures from presenilin 1 knock-in (PS1.KI) and amyloid precursor protein knock-in (APP.KI) mice. | [2][3] |
Visualizations
Diagrams of Key Processes
The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of its known biological activities.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
